Product packaging for 4-Iodo-1-methyl-1H-indazol-3-amine(Cat. No.:CAS No. 796967-84-5)

4-Iodo-1-methyl-1H-indazol-3-amine

Cat. No.: B1356999
CAS No.: 796967-84-5
M. Wt: 273.07 g/mol
InChI Key: DYHNOSXMWMDZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8IN3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8IN3 B1356999 4-Iodo-1-methyl-1H-indazol-3-amine CAS No. 796967-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNOSXMWMDZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583106
Record name 4-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796967-84-5
Record name 4-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, one-pot synthesis in published literature, this document outlines a multi-step synthetic pathway based on established and reliable organic chemistry transformations. The proposed synthesis is designed to be a practical guide for researchers, offering detailed experimental protocols, tabulated quantitative data for key intermediates, and a visual representation of the synthetic workflow.

The synthesis of this compound can be strategically approached by first constructing the core 1-methyl-1H-indazol-3-amine structure, followed by a regioselective iodination at the 4-position. This pathway leverages readily available starting materials and well-documented reactions, providing a logical and achievable route to the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the formation of the 3-amino-1H-indazole ring system, followed by N-methylation at the 1-position, and concluding with a regioselective iodination at the 4-position.

Synthetic Pathway for this compound start 2-Fluorobenzonitrile intermediate1 3-Amino-1H-indazole start->intermediate1 Hydrazine Hydrate intermediate2 1-Methyl-1H-indazol-3-amine intermediate1->intermediate2 Methyl Iodide, Base final_product This compound intermediate2->final_product Iodine, Base

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-indazole

The initial step involves the cyclization of 2-fluorobenzonitrile with hydrazine hydrate to form the 3-amino-1H-indazole core. This reaction is a well-established method for the synthesis of 3-aminoindazoles.[1][2]

  • Materials:

    • 2-Fluorobenzonitrile

    • Hydrazine hydrate (80% in water)

    • Ethylene glycol (or another high-boiling solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzonitrile (1.0 eq) and ethylene glycol.

    • Add hydrazine hydrate (3.0-5.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-1H-indazole. The product can be further purified by recrystallization from ethanol or water if necessary.

Step 2: Synthesis of 1-Methyl-1H-indazol-3-amine

The second step is the N-methylation of 3-amino-1H-indazole. The use of a suitable base and methylating agent is crucial. This reaction can potentially yield a mixture of N1 and N2 methylated isomers; however, N1-methylation is often the major product under basic conditions.[3]

  • Materials:

    • 3-Amino-1H-indazole (from Step 1)

    • Methyl iodide

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of a base such as sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-amino-1H-indazole (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate 1-methyl-1H-indazol-3-amine.

Step 3: Synthesis of this compound

The final step is the regioselective iodination of 1-methyl-1H-indazol-3-amine. The electron-donating amino group at the 3-position and the N-methyl group are expected to activate the indazole ring towards electrophilic substitution, directing the incoming iodine to the 4-position.

  • Materials:

    • 1-Methyl-1H-indazol-3-amine (from Step 2)

    • Iodine (I₂)

    • Potassium hydroxide (KOH) or another suitable base

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in DMF.

    • Add powdered potassium hydroxide (2.0-3.0 eq) to the solution and stir.

    • Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

    • The product may precipitate out of the solution. If so, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data

The following tables summarize the expected physicochemical properties and representative yields for the key compounds in this synthetic pathway. The data for the final product is predicted based on the properties of structurally similar molecules found in the literature.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Amino-1H-indazoleC₇H₇N₃133.15Off-white to light brown solid
1-Methyl-1H-indazol-3-amineC₈H₉N₃147.18Solid
This compoundC₈H₈IN₃273.08Expected to be a solid

Table 2: Representative Reaction Yields and Purity

Reaction StepProductTypical Yield (%)Purity (%)
Step 13-Amino-1H-indazole75-90%>95%
Step 21-Methyl-1H-indazol-3-amine50-70%>97% (after chromatography)
Step 3This compound60-80%>98% (after purification)

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.5-6.5 (m, 3H, Ar-H), 5.5-5.0 (br s, 2H, NH₂), 3.8 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 150-140 (C-N), 140-110 (Ar-C), 90-80 (C-I), 35-30 (N-CH₃)
Mass Spec. (ESI+)m/z: 274.0 [M+H]⁺

Note: Predicted spectroscopic data is based on analogous compounds and may vary from experimental results.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear chemical process. The logical relationship between the steps is best represented as a direct workflow.

G Synthesis Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Iodination 2-Fluorobenzonitrile 2-Fluorobenzonitrile Cyclization with Hydrazine Cyclization with Hydrazine 2-Fluorobenzonitrile->Cyclization with Hydrazine 3-Amino-1H-indazole 3-Amino-1H-indazole Cyclization with Hydrazine->3-Amino-1H-indazole Reaction with CH3I Reaction with CH3I 3-Amino-1H-indazole->Reaction with CH3I 1-Methyl-1H-indazol-3-amine 1-Methyl-1H-indazol-3-amine Reaction with CH3I->1-Methyl-1H-indazol-3-amine Electrophilic Iodination Electrophilic Iodination 1-Methyl-1H-indazol-3-amine->Electrophilic Iodination This compound This compound Electrophilic Iodination->this compound

Figure 2: Detailed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Iodo-1-methyl-1H-indazol-3-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs and established principles to offer a thorough profile.

Chemical Properties and Identifiers

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds. The presence of an iodo group at the 4-position, a methyl group at the 1-position of the indazole ring, and an amine group at the 3-position provides a unique combination of functionalities for further chemical modifications and targeted biological interactions.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 796967-84-5[1]
Molecular Formula C₈H₈IN₃[1]
Molecular Weight 273.08 g/mol [1]
Canonical SMILES CN1N=C(N)C2=C(I)C=CC=C12N/A

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 159-162 °CBased on the melting point of the related compound 5-Iodo-3-phenyl-1H-indazole.[2]
Boiling Point 452.2 °C at 760 mmHgBased on the boiling point of the related compound 4-iodo-1H-indazol-3-amine.[3]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide (DMSO). Predicted to have low water solubility.Based on the general solubility of indazole amines.[4][5][6]
pKa N/ANo experimental or reliable predicted data is available. The amine group suggests basic properties.

Synthesis and Purification

Synthesis_Workflow A Starting Material (e.g., 2-Fluoro-6-iodobenzonitrile) B Hydrazine Reaction (Hydrazine hydrate in n-butanol) A->B C Intermediate (4-Iodo-1H-indazol-3-amine) B->C D N-Methylation (e.g., Methyl iodide, base) C->D E Final Product (this compound) D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G

Figure 1: A generalized synthetic workflow for this compound.

General Synthetic Protocol

The synthesis can be conceptualized as a two-step process starting from a suitable precursor. A potential route involves the formation of the 3-aminoindazole core followed by N-methylation.

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine

A common method for forming the 3-aminoindazole ring system is the reaction of a 2-halobenzonitrile with hydrazine.[7]

  • Reaction: 2-Fluoro-6-iodobenzonitrile is reacted with hydrazine hydrate in a high-boiling solvent such as n-butanol.

  • Conditions: The reaction mixture is typically heated to reflux (around 110 °C) for several hours.

  • Work-up: After cooling, the product precipitates and can be collected by filtration. The crude product can be washed with a suitable solvent to remove impurities.

Step 2: N-Methylation

The resulting 4-Iodo-1H-indazol-3-amine can then be methylated at the N1 position.

  • Reaction: The intermediate is treated with a methylating agent, such as methyl iodide, in the presence of a base.

  • Base and Solvent: A variety of bases can be used, including potassium carbonate or sodium hydride, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions: The reaction is typically carried out at room temperature or with gentle heating.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or isomers. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

General HPLC Purification Method:

  • Column: A C18 reversed-phase column is commonly used for the purification of aromatic amines.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed. A modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape.

  • Detection: The separation can be monitored using a UV detector at a wavelength where the compound absorbs, typically in the range of 254-280 nm.

  • Fraction Collection and Post-Processing: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified compound.

Analytical Characterization

Detailed experimental spectra for this compound are not publicly available. The following sections provide predicted spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

Table 3: Predicted ¹H and ¹³C NMR Data

¹H NMR Predicted Shift (ppm)¹³C NMR Predicted Shift (ppm)
Aromatic Protons7.0 - 8.0Aromatic Carbons110 - 150
NH₂ Protons4.0 - 6.0 (broad)C-I~90
N-CH₃ Protons~3.9N-CH₃~35

Note: Predicted shifts are highly dependent on the solvent used. The broad signal for the amine protons is due to exchange with the solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 273.08. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Predicted m/z values for common adducts of a similar compound, 4-iodo-1-methyl-1H-pyrazol-3-amine, are available and can serve as a reference.[8]

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[9][10]

Potential as a Kinase Inhibitor

Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases. The 3-aminoindazole moiety is known to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[10] The substituents at other positions of the indazole ring play a crucial role in determining the selectivity and potency of the inhibitor.

Derivatives of 3-aminoindazole have been investigated as inhibitors of various kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) : These are key targets in anti-angiogenic cancer therapies.[11]

  • BCR-ABL Kinase: Inhibition of this fusion protein is a primary treatment for chronic myeloid leukemia (CML).[7]

  • Polo-like Kinase 4 (PLK4): This kinase is involved in cell cycle regulation and is a target in oncology.[9]

Potential Signaling Pathway Involvement

Given the known targets of related indazole compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) cluster_downstream Downstream Signaling cluster_cellular Cellular Response RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->Angiogenesis Inhibitor 4-Iodo-1-methyl-1H- indazol-3-amine (Potential Inhibitor) Inhibitor->RTK Inhibition

Figure 2: Potential signaling pathways modulated by indazole-based kinase inhibitors.

Experimental Protocols

General Protocol for Kinase Panel Screening

To evaluate the inhibitory activity of this compound against a panel of kinases, a radiometric or fluorescence-based assay can be employed.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to reduce this activity.

  • Procedure:

    • Prepare a solution of the test compound in DMSO.

    • In a multi-well plate, combine the kinase, a suitable substrate, and ATP (often radiolabeled [γ-³²P]ATP).

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate to determine the kinase activity.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

General Protocol for Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compound can be assessed using a colorimetric assay such as the MTT assay.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 hepatoma) can be used.[10]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features suggest significant potential for the development of novel therapeutics, particularly in the area of oncology. The methodologies and predicted properties outlined in this guide provide a solid foundation for researchers to synthesize, purify, characterize, and evaluate the biological activity of this and related indazole derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising compound.

References

Technical Guide: 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 796967-84-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities. The 3-aminoindazole moiety, in particular, serves as an effective hinge-binding motif for various protein kinases, making it a valuable pharmacophore in the design of targeted therapeutics, especially in oncology.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. Due to the limited publicly available data for this specific molecule, this guide leverages information from closely related analogues to provide a thorough and practical resource for researchers. The methodologies and data presented are drawn from established literature on the synthesis and biological evaluation of similar 3-aminoindazole derivatives.

Physicochemical Properties

PropertyValue (this compound)Value (4-iodo-1H-indazol-3-amine)Data Source
CAS Number 796967-84-5599191-73-8Appretech Scientific Limited, Synblock
Molecular Formula C₈H₈IN₃C₇H₆IN₃Calculated, Synblock
Molecular Weight 273.08 g/mol 259.05 g/mol Calculated, Synblock
Boiling Point Not available452.2°C at 760 mmHgSynblock (for 4-iodo-1H-indazol-3-amine)
Purity Typically ≥98%Typically ≥98%Appretech Scientific Limited, Synblock

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, based on established synthetic methodologies for related indazole derivatives, a plausible multi-step synthesis is proposed below.[3][4]

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Fluoro-6-iodobenzonitrile B 4-Iodo-1H-indazol-3-amine A->B Hydrazine hydrate, n-butanol, reflux C This compound B->C Methyl iodide, Base (e.g., NaH), THF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine

This step is adapted from the synthesis of structurally related 3-aminoindazoles from 2-fluorobenzonitrile precursors.[3]

  • To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum to yield 4-iodo-1H-indazol-3-amine.

Step 2: N-methylation to yield this compound

This step is a standard N-alkylation of an indazole.

  • Suspend sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C.

  • Add a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the 3-aminoindazole scaffold is a well-established kinase inhibitor motif. Derivatives have shown potent activity against various kinases implicated in cancer.

Potential as a BCR-ABL Inhibitor

A closely related compound, AKE-72, which features a 3-amino-1H-indazol-4-yl core, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I gatekeeper mutation that confers resistance to imatinib.[5] This suggests that this compound could also function as a kinase inhibitor within the same family.

Table of Biological Activity for AKE-72 (a 3-aminoindazole analogue) [6]

Assay TypeTarget/Cell LineIC₅₀ / GI₅₀ (nM)
Enzymatic Assay BCR-ABL (WT)< 0.5
BCR-ABL (T315I)9
Cell-based Assay K-562< 10
Ba/F3 (BCR-ABL WT)Data not specified
Ba/F3 (T315I)Data not specified
Antitumor Activity of other 1H-indazole-3-amine Derivatives

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against a panel of human cancer cell lines.[7] One of the lead compounds from this study, compound 6o , demonstrated significant inhibitory effects.[7]

Table of Antitumor Activity for Compound 6o (a 1H-indazole-3-amine derivative) [7]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer>50
K562Chronic Myeloid Leukemia5.15
PC-3Prostate Cancer21.4
Hep-G2Hepatoma19.3
HEK-293Normal Kidney Cells33.2

Signaling Pathways

Based on the activity of related compounds, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

As a potential BCR-ABL inhibitor, the compound could block the downstream signaling cascade that leads to cell proliferation and inhibition of apoptosis in chronic myeloid leukemia (CML).

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Inhibitor This compound (Potential Inhibitor) Inhibitor->BCR_ABL Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation p53_MDM2_Pathway Indazole 1H-indazole-3-amine Derivative p53 p53 Indazole->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates MDM2 MDM2 p53->MDM2 Activates Bax Bax (Pro-apoptotic) p53->Bax Activates MDM2->p53 Inhibits Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

References

An In-depth Technical Guide on the Synthesis and Potential Applications of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-methyl-1H-indazol-3-amine, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. The document details its physicochemical properties, a plausible synthetic pathway with experimental protocols, and its role as a precursor in the development of potent kinase inhibitors, particularly those targeting the BCR-ABL signaling pathway implicated in chronic myeloid leukemia. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry. Its structure combines the privileged indazole scaffold with a strategically placed iodine atom, rendering it an excellent substrate for cross-coupling reactions, and a methyl group that can influence its pharmacological profile. This compound has emerged as a crucial building block in the synthesis of targeted cancer therapeutics, most notably as a precursor to pan-BCR-ABL inhibitors. The indazole core is known to interact with the hinge region of various kinases, making its derivatives promising candidates for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for this specific compound is not widely published, the table includes both known and predicted values to guide researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈IN₃Calculated
Molecular Weight 273.08 g/mol Calculated
CAS Number 796967-84-5Vendor Information
Appearance Expected to be a solidInferred from similar compounds
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like DMF, DMSOInferred from similar compounds
Topological Polar Surface Area (TPSA) 54.7 ŲPredicted
logP 1.75Predicted

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available precursor. The first step involves the formation of the indazole ring, followed by N-methylation.

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound A 2-Fluoro-6-iodobenzonitrile B 4-Iodo-1H-indazol-3-amine A->B Hydrazine hydrate, n-Butanol, 110 °C C This compound B->C Methylating agent (e.g., CH3I), Base (e.g., Cs2CO3), Toluene

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-Iodo-1H-indazol-3-amine

This protocol is based on a reported synthesis of the unmethylated precursor.

Materials:

  • 2-Fluoro-6-iodobenzonitrile

  • Hydrazine hydrate

  • n-Butanol

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 4-iodo-1H-indazol-3-amine. A reported yield for this reaction is 99%.[1]

Experimental Protocol: N-methylation of 4-Iodo-1H-indazol-3-amine

This is a general protocol for the N-methylation of indazoles and will require optimization for this specific substrate.

Materials:

  • 4-Iodo-1H-indazol-3-amine

  • Methyl iodide (or another methylating agent like phenyl trimethylammonium iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon), suspend 4-iodo-1H-indazol-3-amine and cesium carbonate (2 equivalents) in anhydrous toluene.

  • Add the methylating agent (1.1 to 2.5 equivalents) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction with deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons on the indazole ring (δ 6.5-8.0 ppm).- A singlet for the N-methyl protons (δ ~3.8-4.0 ppm).- A broad singlet for the amine (-NH₂) protons (δ ~4.0-5.5 ppm).
¹³C NMR - Aromatic carbons of the indazole ring (δ ~100-150 ppm).- The carbon of the N-methyl group (δ ~30-35 ppm).
IR Spectroscopy - N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (~2850-3100 cm⁻¹).- N-H bending of the primary amine (~1600-1650 cm⁻¹).- C-N stretching (~1250-1350 cm⁻¹).- C-I stretching (in the far-IR region, typically below 600 cm⁻¹).
Mass Spectrometry - Expected molecular ion peak [M]⁺ at m/z 273.98.

Role in Kinase Inhibition and the BCR-ABL Signaling Pathway

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The 3-aminoindazole core is a known hinge-binding motif, and the 4-iodo position provides a handle for introducing further complexity through cross-coupling reactions to enhance potency and selectivity.

One of the key pathways targeted by derivatives of this compound is the BCR-ABL signaling cascade, which is constitutively active in chronic myeloid leukemia (CML). The BCR-ABL oncoprotein is a tyrosine kinase that activates multiple downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

BCR-ABL Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by the BCR-ABL fusion protein.

BCR_ABL_Pathway Simplified BCR-ABL Signaling Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT5 JAK->STAT Survival Cell Survival STAT->Survival

Caption: Key downstream signaling pathways activated by BCR-ABL.

Derivatives of this compound are designed to bind to the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and blocking these downstream oncogenic signals.

Conclusion

This compound is a strategically important building block for the development of targeted therapeutics. Its synthesis, while not extensively detailed in the literature for this specific compound, can be achieved through a logical sequence of well-established reactions. The predicted physicochemical and spectroscopic properties provide a foundation for its identification and use in further synthetic endeavors. The role of its derivatives as potent kinase inhibitors, particularly against BCR-ABL, underscores its significance in the field of oncology drug discovery. This technical guide serves as a foundational resource for researchers aiming to utilize this versatile intermediate in their research and development programs.

References

Elucidation of the Structure of 4-Iodo-1-methyl-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure of 4-Iodo-1-methyl-1H-indazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document outlines a proposed synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the proposed synthesis and analytical characterization are also provided.

Chemical Structure and Properties

This compound is a halogenated derivative of a methylated 3-aminoindazole. The core structure is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The key structural features are an amine group at position 3, an iodine atom at position 4, and a methyl group on the nitrogen at position 1.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₈H₈IN₃
Molecular Weight 273.08 g/mol
Appearance Predicted to be a solid
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted benzonitrile. The proposed pathway involves three key steps: formation of the 3-aminoindazole core, regioselective iodination, and N-methylation.

synthesis_workflow start 2-Fluoro-6-nitrobenzonitrile step1 Step 1: Cyclization with Hydrazine Hydrate start->step1 intermediate1 4-Nitro-1H-indazol-3-amine step1->intermediate1 step2 Step 2: Sandmeyer Reaction (Diazotization & Iodination) intermediate1->step2 intermediate2 4-Iodo-1H-indazol-3-amine step2->intermediate2 step3 Step 3: N-Methylation intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d, J ≈ 8.5 Hz1HH-7
~7.15t, J ≈ 7.5 Hz1HH-6
~6.90d, J ≈ 7.0 Hz1HH-5
~5.50s (broad)2H-NH₂
~3.80s3HN-CH₃

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C-3
~142C-7a
~129C-5
~122C-7
~120C-3a
~115C-6
~90C-4
~35N-CH₃
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (N-CH₃)
1640 - 1600MediumN-H bend (scissoring)
1600 - 1450Medium to StrongC=C aromatic ring stretch
1380 - 1360MediumC-N stretch
~750StrongC-I stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of iodine, the methyl group, and potentially cleavage of the pyrazole ring.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
273[M]⁺ (Molecular Ion)
258[M - CH₃]⁺
146[M - I]⁺
131[M - I - CH₃]⁺
104Fragmentation of the indazole ring
77Phenyl fragment

Detailed Experimental Protocols

The following are proposed, detailed protocols for the synthesis and characterization of this compound.

Synthesis

detailed_synthesis_workflow cluster_step1 Step 1: Synthesis of 4-Nitro-1H-indazol-3-amine cluster_step2 Step 2: Synthesis of 4-Iodo-1H-indazol-3-amine cluster_step3 Step 3: Synthesis of this compound s1_reactants 2-Fluoro-6-nitrobenzonitrile Hydrazine hydrate Ethanol s1_conditions Reflux, 4h s1_reactants->s1_conditions s1_workup Cool, filter, wash with ethanol, dry s1_conditions->s1_workup s1_product 4-Nitro-1H-indazol-3-amine s1_workup->s1_product s2_reactants 4-Nitro-1H-indazol-3-amine HCl, H₂O, NaNO₂ s2_conditions 0-5 °C (Diazotization) s2_reactants->s2_conditions s2_intermediate Diazonium salt intermediate s2_conditions->s2_intermediate s2_iodination Add KI solution, warm to RT s2_intermediate->s2_iodination s2_workup Extract with EtOAc, wash, dry, purify (chromatography) s2_iodination->s2_workup s2_product 4-Iodo-1H-indazol-3-amine s2_workup->s2_product s3_reactants 4-Iodo-1H-indazol-3-amine Methyl iodide, Base (e.g., K₂CO₃) DMF s3_conditions Room temperature, 12h s3_reactants->s3_conditions s3_workup Pour into water, extract with EtOAc, wash, dry, purify (chromatography) s3_conditions->s3_workup s3_product This compound s3_workup->s3_product

Caption: Detailed workflow for the proposed synthesis.

Protocol 1: Synthesis of 4-Nitro-1H-indazol-3-amine

  • To a solution of 2-fluoro-6-nitrobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield 4-nitro-1H-indazol-3-amine.

Protocol 2: Synthesis of 4-Iodo-1H-indazol-3-amine (via Sandmeyer Reaction)

  • Suspend 4-nitro-1H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

  • To a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Protocol 4: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

  • Use the residual solvent peak as an internal reference.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton and carbon assignments.

Protocol 5: IR Spectroscopy

  • Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Protocol 6: Mass Spectrometry

  • Introduce the sample into a mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion

This technical guide provides a comprehensive overview of the structural elucidation of this compound. While direct experimental data is not currently available, a plausible synthetic route has been proposed, and detailed spectroscopic data have been predicted based on the analysis of analogous compounds. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this novel compound, which may serve as a valuable building block for the development of new therapeutic agents. Researchers are encouraged to use the information herein as a guide for their own experimental investigations.

Spectroscopic and Synthetic Profile of 4-Iodo-1-methyl-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the novel compound 4-Iodo-1-methyl-1H-indazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a detailed analysis of expected spectroscopic data based on structurally analogous compounds. The information herein is intended to serve as a valuable resource for the identification, synthesis, and further investigation of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related substituted indazoles and iodo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.5-7.7d1HH-5Expected to be a doublet due to coupling with H-6. The electron-withdrawing iodine at position 4 will deshield this proton.
~7.2-7.4t1HH-6Expected to be a triplet due to coupling with H-5 and H-7.
~7.0-7.2d1HH-7Expected to be a doublet due to coupling with H-6.
~4.5-5.5br s2H-NH₂Broad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O.
~3.8-4.0s3H-CH₃Singlet for the N-methyl group.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~150-155C-3Carbon bearing the amine group.
~140-145C-7aBridgehead carbon.
~125-130C-5
~120-125C-6
~110-115C-7
~90-95C-4Carbon bearing the iodine atom, significant upfield shift due to the heavy atom effect.
~115-120C-3aBridgehead carbon.
~30-35-CH₃N-methyl carbon.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (asymmetric and symmetric) of the primary amine.[1][2]
3100-3000MediumAromatic C-H stretch.
2950-2850MediumAliphatic C-H stretch (-CH₃).
1620-1580StrongN-H bend (scissoring) of the primary amine.[1]
1500-1400Medium-StrongAromatic C=C skeletal vibrations.
1350-1250StrongAromatic C-N stretch.[1]
~800-700StrongC-I stretch.
850-750StrongAromatic C-H out-of-plane bend.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonNotes
275[M]⁺Molecular ion peak. The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.
260[M-CH₃]⁺Loss of the methyl group.
148[M-I]⁺Loss of the iodine atom.
133[M-I-CH₃]⁺Subsequent loss of the methyl group after the loss of iodine.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of substituted indazoles.[3]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Purification A 1-Methyl-1H-indazol-3-amine C This compound A->C Reaction in suitable solvent (e.g., DMF, Acetonitrile) B Iodinating Agent (e.g., NIS, I₂/HIO₃) B->C D Crude Product C->D E Column Chromatography D->E F Pure Product E->F

Caption: Synthetic workflow for this compound.

Detailed Procedure:

  • Iodination: To a solution of 1-methyl-1H-indazol-3-amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and iodic acid (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Analysis Protocols

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow Start Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are yet to be elucidated, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, often found in kinase inhibitors.[3] The functional groups on this molecule, particularly the amino group and the iodo substituent, provide handles for further chemical modification to target various biological pathways.

Logical Relationship for Drug Discovery Application

Drug_Discovery_Logic Start This compound (Starting Scaffold) Modification Chemical Modification (e.g., Suzuki Coupling at C4, Amide formation at C3) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the utility of the title compound in drug discovery.

This technical guide provides a foundational set of predicted data and experimental protocols to aid researchers in the synthesis and characterization of this compound. The provided information is intended to facilitate further exploration of this novel compound and its potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Iodo-1-methyl-1H-indazol-3-amine. Due to the limited availability of data for this specific isomer, information from closely related indazole derivatives is utilized to provide a thorough profile.

Physicochemical Properties

This compound belongs to the class of substituted indazoles, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The molecular formula of this compound is C8H8IN3. Based on this, the calculated molecular weight is approximately 273.08 g/mol , which is consistent with its isomers such as 5-Iodo-1-methyl-1H-indazol-3-amine.[2]

PropertyValueReference / Method
Molecular Formula C8H8IN3Calculation
Molecular Weight 273.08 g/mol Calculation
CAS Number Not available-
Parent Compound CAS 599191-73-8 (for 4-iodo-1H-indazol-3-amine)[3][4][5][6][7]
Physical Form Likely a solid powderAnalogy[1]
Hydrogen Bond Donors 1 (amine group)Calculation
Hydrogen Bond Acceptors 3 (indazole nitrogens, amine)Calculation
Rotatable Bonds 0Calculation
Topological Polar Surface Area 54.7 Ų (for parent amine)[3]

Synthesis and Experimental Protocols

A general method for the iodination of an indazole ring involves reacting the indazole with iodine in the presence of a base like potassium hydroxide or potassium carbonate in a solvent such as DMF.[8][11] Subsequent N-methylation of the indazole ring can be achieved, although regioselectivity can be a challenge as indazoles can exist in 1H and 2H tautomeric forms.[12]

Below is a generalized experimental workflow for the synthesis of a substituted iodo-indazole.

G cluster_0 Step 1: Iodination Start 1-methyl-1H-indazol-3-amine Reagents1 Iodine (I2) Base (e.g., KOH) Solvent (e.g., DMF) Start->Reagents1 Add Reaction1 Stir at room temperature Reagents1->Reaction1 Workup1 Aqueous workup with Na2S2O4/K2CO3 Filtration and drying Reaction1->Workup1 Product1 This compound Workup1->Product1

Caption: A potential synthetic workflow for this compound.

Detailed Protocol for Iodination (adapted from a similar synthesis): [8]

  • Dissolve the starting indazole (1.0 equivalent) in DMF.

  • Add a base such as potassium hydroxide (2.0 equivalents).

  • Add a solution of iodine (1.5 equivalents) in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the iodinated indazole.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are widely investigated for their therapeutic potential, particularly as anti-cancer agents.[10][13][14][15] Many indazole-containing compounds function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[8] For instance, derivatives of 1H-indazole-3-amine have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

Given the structural similarities, this compound could potentially exhibit inhibitory activity against various kinases involved in cancer cell proliferation, survival, and angiogenesis. A key pathway often targeted by such inhibitors is the RAS-RAF-MEK-ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->RTK

References

Technical Guide: Solubility Profiling of 4-Iodo-1-methyl-1H-indazol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The solubility of an API is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration.[3] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its progression through the drug development pipeline.

This guide provides a framework for researchers to systematically determine and document the solubility of this compound.

Physicochemical Properties of this compound

A precise molecular structure is essential for understanding the potential solubility characteristics of a compound. The structure of this compound is presented below:

  • Molecular Formula: C₈H₈IN₃

  • Key Structural Features:

    • Indazole Core: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. This core contributes to the molecule's rigidity and potential for π-π stacking interactions.

    • Amine Group (-NH₂): A primary amine at the 3-position, which can act as both a hydrogen bond donor and acceptor.

    • Iodine Atom (-I): A bulky, lipophilic halogen at the 4-position that increases the molecular weight and can influence intermolecular interactions.

    • Methyl Group (-CH₃): A small, nonpolar group on the indazole nitrogen.

The presence of both hydrogen-bonding capabilities (amine group) and lipophilic regions (iodo and methyl groups, aromatic core) suggests that the solubility of this compound will be highly dependent on the nature of the organic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in organic solvents, adapted from established methodologies such as the shake-flask method.[4]

3.1. Materials and Equipment

  • This compound (solid, of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach a plateau in concentration.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[4]

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6] A calibration curve should be prepared using standard solutions of the compound.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC
Ethanol25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Dichloromethane25HPLC
Ethyl Acetate25HPLC
Dimethyl Sulfoxide25HPLC
N,N-Dimethylformamide25HPLC
Other Solvents

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess API to solvent in vials B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Collect supernatant C->D E Filter to remove undissolved solid D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides researchers with the necessary framework to generate this critical data. By following the detailed experimental protocol and utilizing the provided data presentation template, scientists in drug development can systematically characterize the solubility profile of this promising compound, thereby facilitating its formulation and preclinical evaluation. The structural features of this compound suggest a varied solubility across different organic solvents, underscoring the importance of the empirical studies outlined herein.

References

Potential Biological Activity of 4-Iodo-1-methyl-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 4-Iodo-1-methyl-1H-indazol-3-amine based on published data for structurally related indazole derivatives. As of the latest literature review, no direct experimental data on the biological activity of this compound has been found in the public domain. The information presented herein is intended to guide future research and drug development efforts by highlighting the established and potential therapeutic applications of the indazole scaffold.

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives having been investigated for a wide range of therapeutic applications.[1][2] The 1H-indazole-3-amine core, in particular, has been identified as a key pharmacophore for interacting with various biological targets, suggesting that this compound could exhibit significant biological effects.[1] This technical guide consolidates the existing knowledge on related compounds to project the potential activities of the target molecule.

Potential as an Anticancer Agent

The most prominent potential application for derivatives of the 1H-indazole-3-amine scaffold is in oncology. Research has demonstrated that compounds with this core structure can exert antitumor effects through various mechanisms of action.

The 3-aminoindazole moiety is recognized as an effective hinge-binding template for kinase inhibitors.[3] By incorporating an N,N'-diaryl urea group at the C4-position of 3-aminoindazole, potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families have been developed.[3] Given that this compound possesses a substituent at the 4-position, it serves as a valuable intermediate for the synthesis of such RTK inhibitors.

A notable example is the development of ABT-869 (linifanib), a multitargeted RTK inhibitor based on the 3-aminoindazole scaffold, which has shown significant tumor growth inhibition in preclinical models.[3]

Derivatives of 3-aminoindazole have been developed as potent pan-BCR-ABL inhibitors, effective against wild-type and imatinib-resistant mutants, including the T315I gatekeeper mutation, which is a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[4][5] A diarylamide 3-aminoindazole, AKE-72, demonstrated remarkable anti-leukemic activity.[4][5] The 4-iodo substitution on the indazole ring of this compound provides a strategic point for chemical modification to develop similar potent BCR-ABL inhibitors.

Table 1: In Vitro Activity of a Representative 3-Aminoindazole-Based BCR-ABL Inhibitor (AKE-72)

TargetIC50 (nM)Cell LineGI50 (nM)TGI (nM)Reference
BCR-ABLWT< 0.5K-562< 10154[4][5]
BCR-ABLT315I9Ba/F3 BCR-ABLT315I--[4][5]

A series of 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[6][7][8] One particular compound, designated as 6o in a 2023 study, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[6][7] This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway.[6][7][8]

Table 2: Anticancer Activity of 1H-indazole-3-amine Derivative (Compound 6o)

Cell LineIC50 (µM)Normal Cell Line (HEK-293) IC50 (µM)Reference
K562 (Chronic Myeloid Leukemia)5.1533.2[6][7][8]
A549 (Lung Cancer)>50-[6]
PC-3 (Prostate Cancer)>50-[6]
Hep-G2 (Hepatoma)>50-[6]

Signaling Pathway Diagram: Potential Mechanism of Action of Indazole Derivatives in Cancer Cells

p53_MDM2_pathway Indazole_Derivative Indazole Derivative MDM2 MDM2 Indazole_Derivative->MDM2 inhibition Bcl2 Bcl-2 Indazole_Derivative->Bcl2 inhibition p53 p53 MDM2->p53 degradation Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p53->Cell_Cycle_Arrest Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis experimental_workflow cluster_invitro In Vitro Evaluation Compound This compound Derivative Cell_Lines Cancer Cell Lines MTT MTT Assay Cell_Lines->MTT Flow_Cytometry Flow Cytometry Cell_Lines->Flow_Cytometry Western_Blot Western Blotting Cell_Lines->Western_Blot IC50 IC50 Determination MTT->IC50 Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay Flow_Cytometry->Apoptosis Protein_Expression Protein Expression (p53, MDM2, Bcl-2, Bax) Western_Blot->Protein_Expression

References

A Technical Guide to 4-Iodo-1-methyl-1H-indazol-3-amine: Synthesis, Biological Significance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds. While direct literature on this specific molecule is sparse, its structural components are of significant interest in medicinal chemistry. The 1H-indazole-3-amine scaffold is a well-established "hinge-binding" fragment, crucial for the activity of numerous kinase inhibitors in cancer therapy.[1] The presence of an iodine atom at the 4-position offers a versatile handle for further chemical modifications, such as Suzuki cross-coupling reactions, to build more complex and potent molecules.[2] This guide provides a comprehensive overview of the synthesis, potential biological applications, and relevant experimental methodologies, drawing from literature on closely related analogues.

Synthesis and Chemical Properties

A potential synthetic workflow is outlined below:

G A Starting Material (e.g., 2-Fluoro-6-nitrobenzonitrile) B Indazole Core Formation (Hydrazine hydrate) A->B C Iodination (e.g., N-Iodosuccinimide) B->C D N-Methylation (e.g., Methyl iodide, NaH) C->D E Final Product This compound D->E

Figure 1. A potential synthetic workflow for this compound.

Biological Significance and Potential Applications

The primary interest in the this compound scaffold lies in its utility as a building block for potent kinase inhibitors. The parent compound, 4-iodo-1H-indazol-3-amine, is a key intermediate in the synthesis of Linifanib (ABT-869), a selective inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases (RTKs).[2]

Role as a Kinase Inhibitor Scaffold

Derivatives of 1H-indazole-3-amine have been shown to be effective in targeting various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines.[1][4] The 1H-indazole-3-amine core structure is recognized for its ability to bind effectively to the hinge region of tyrosine kinases.[1]

A generalized signaling pathway for receptor tyrosine kinases, the likely targets for derivatives of this compound, is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Downstream\nSignaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P-RTK->Downstream\nSignaling Activation Inhibitor Indazole-based Inhibitor Inhibitor->P-RTK Inhibition Cellular\nResponse Cellular Response (Proliferation, Survival) Downstream\nSignaling->Cellular\nResponse

Figure 2. Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of a closely related 1H-indazole-3-amine derivative (Compound 6o) and a potent pan-BCR-ABL inhibitor (AKE-72) with a 3-aminoindazole core.[1][4][5]

CompoundTarget/Cell LineAssay TypeIC50/GI50Reference
Compound 6o K562 (Chronic Myeloid Leukemia)MTT Assay5.15 µM[1][4]
HEK-293 (Normal Cell Line)MTT Assay33.2 µM[1][4]
AKE-72 (5) BCR-ABL (Wild Type)Kinase Assay< 0.5 nM[5]
BCR-ABL (T315I Mutant)Kinase Assay9 nM[5]
K-562 Cell LineProliferation AssayGI50 < 10 nM[5]

Key Experimental Protocols

MTT Assay for Anti-Proliferative Activity

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[1][4]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., K562, A549, PC-3, HepG-2) in 96-well plates and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to investigate the mechanism of action of a compound, for example, by examining its effect on proteins involved in apoptosis, such as the Bcl-2 family.[4]

Methodology:

  • Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2) and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound represents a valuable, albeit under-documented, chemical entity with significant potential in drug discovery. Its core structure is a proven pharmacophore for kinase inhibition, a critical area in oncology research. The iodine substituent provides a strategic point for synthetic elaboration, allowing for the creation of diverse chemical libraries. Researchers and drug development professionals can leverage the synthetic strategies, biological context, and experimental protocols outlined in this guide to explore the therapeutic potential of novel derivatives based on this promising scaffold. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully elucidate its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibitors. The functionalization of the indazole ring is a critical step in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This document provides detailed application notes and protocols for the use of 4-Iodo-1-methyl-1H-indazol-3-amine in Suzuki coupling reactions to generate libraries of novel 4-aryl-1-methyl-1H-indazol-3-amine derivatives for drug discovery and development.

Applications in Drug Development

Indazole derivatives have gained significant attention as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One of the most critical pathways implicated in cancer progression is the PI3K/Akt/mTOR signaling cascade, which governs cell proliferation, survival, and metabolism. The ability to synthesize a diverse range of 4-aryl-1-methyl-1H-indazol-3-amines through Suzuki coupling allows for extensive structure-activity relationship (SAR) studies to develop potent and selective kinase inhibitors targeting this and other important pathways.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation, Survival, Metabolism Proliferation, Survival, Metabolism mTORC1->Proliferation, Survival, Metabolism Indazole Derivative (Inhibitor) Indazole Derivative (Inhibitor) Indazole Derivative (Inhibitor)->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by indazole derivatives.

Suzuki Coupling Reaction: General Workflow

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow for the synthesis of 4-aryl-1-methyl-1H-indazol-3-amines from this compound is depicted below.

Suzuki_Workflow start Start Materials: This compound Arylboronic Acid Pd Catalyst, Ligand, Base, Solvent reaction_setup Reaction Setup: Combine reagents under inert atmosphere Degas the reaction mixture start->reaction_setup heating Reaction: Heat the mixture (conventional or microwave) reaction_setup->heating monitoring Monitoring: Track progress by TLC or LC-MS heating->monitoring workup Work-up: Aqueous work-up and extraction monitoring->workup Upon completion purification Purification: Column chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization final_product Final Product: 4-Aryl-1-methyl-1H-indazol-3-amine characterization->final_product

Application Notes and Protocols for the Derivatization of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-Iodo-1-methyl-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on reactions at both the 3-amino group and the 4-iodo position, enabling the generation of diverse chemical libraries for drug discovery and development.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a reactive amino group and an iodo substituent allows for a wide range of chemical modifications. Derivatization at the 3-amino group, through reactions such as acylation and sulfonylation, allows for the introduction of various side chains that can modulate the compound's physicochemical properties and biological activity. The 4-iodo position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] This enables the introduction of a wide array of aryl, heteroaryl, and amino substituents, crucial for exploring structure-activity relationships (SAR).

Derivatization at the 3-Amino Group

Acylation of this compound

Acylation of the 3-amino group is a fundamental transformation for introducing amide functionalities. This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.

Experimental Protocol: General Acylation

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Quantitative Data Summary: Acylation

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Acetyl chlorideTEADCM292
2Benzoyl chlorideDIPEADMF488
3Cyclopropanecarbonyl chlorideTEADCM390

Experimental Workflow: Acylation

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at Room Temperature add_acyl->react Monitor by TLC/LC-MS workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Isolated N-acylated Product purify->product Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Pyridine/DCM add_sulfonyl Add Sulfonyl Chloride at 0 °C start->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react Monitor by TLC/LC-MS workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Isolated Sulfonamide Product purify->product Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add pd2_complex Ar-Pd(II)-I(L_n) oxidative_add->pd2_complex transmetal Transmetalation (R-B(OH)₂) pd2_complex->transmetal Base pd2_r_complex Ar-Pd(II)-R(L_n) transmetal->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product Buchwald_Hartwig_Components reaction Buchwald-Hartwig Amination Aryl Iodide Amine Palladium Catalyst Ligand Base Solvent aryl_iodide This compound reaction:f0->aryl_iodide amine Primary or Secondary Amine reaction:f1->amine catalyst Pd₂(dba)₃, Pd(OAc)₂ reaction:f2->catalyst ligand XPhos, RuPhos, BINAP reaction:f3->ligand base NaOtBu, K₃PO₄, Cs₂CO₃ reaction:f4->base solvent Toluene, Dioxane reaction:f5->solvent product 4-Amino-1-methyl-1H-indazol-3-amine Derivative reaction->product Heat

References

Application of 4-Iodo-1-methyl-1H-indazol-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] Its unique electronic and steric properties allow for critical interactions within the ATP-binding site of various kinases, particularly with the hinge region. The strategic functionalization of the indazole core is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. 4-Iodo-1-methyl-1H-indazol-3-amine emerges as a valuable and versatile building block in this context. The presence of an iodine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a diverse array of aryl, heteroaryl, and alkynyl substituents.[2][3] Furthermore, the N1-methylation of the indazole ring can significantly influence the physicochemical properties of the final compounds, potentially enhancing metabolic stability, cell permeability, and selectivity. For instance, the introduction of a single methyl group has been shown to dramatically increase the selectivity of MERTK inhibitors over other kinases.[4][5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key oncogenic kinases such as AXL, MerTK, c-Met, and VEGFR.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of the this compound scaffold are anticipated to be potent inhibitors of several important receptor tyrosine kinases (RTKs) implicated in cancer progression.

  • AXL/MerTK (TAM Family) Inhibitors: The TAM (Tyro3, AXL, Mer) family of RTKs is frequently overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[6][7][8] Indazole-based compounds have been successfully developed as AXL inhibitors.[6]

  • c-Met Inhibitors: The HGF/c-Met signaling pathway is often dysregulated in malignancies, promoting cell proliferation, survival, and invasion.[9][10] The indazole scaffold is a key component in several reported c-Met inhibitors.[2][9]

  • VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, a hallmark of cancer.[11][12] Numerous VEGFR inhibitors are based on indazole and related heterocyclic cores.[11][13]

Data Presentation: Representative Bioactivity of Indazole-Based Kinase Inhibitors

While specific data for inhibitors derived directly from this compound is not extensively published, the following table summarizes the inhibitory activity of closely related compounds synthesized from the analogous 4-iodo-1H-indazol-3-amine. This data provides a strong indication of the potential potency and selectivity that can be achieved with this scaffold.

Compound ID (Analogous)Target KinaseIC50 (nM)Reference
AKE-72 (5) BCR-ABL WT< 0.5[14]
BCR-ABL T315I9[14]
c-Kit- (83.9% inhib. @ 50 nM)[14]
FGFR1- (99.3% inhib. @ 50 nM)[14]
FLT3- (98.9% inhib. @ 50 nM)[14]
VEGFR2- (99.0% inhib. @ 50 nM)[14]
Compound 4 FLT3< 10 nM (EC50)[15]
PDGFRα T674M< 10 nM (EC50)[15]
Kit T670I< 10 nM (EC50)[15]

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors using this compound as a key intermediate. These protocols are based on established methodologies for palladium-catalyzed cross-coupling reactions with iodo-heterocycles.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-methyl-1H-indazol-3-amine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 - 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equivalents)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst and ligand (e.g., Pd(OAc)2, 0.03 eq., and SPhos, 0.06 eq.).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C, or heat using microwave irradiation (e.g., 100-140 °C for 15-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-methyl-1H-indazol-3-amine Derivatives

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[14]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl2(PPh3)2 (0.05 eq.), and CuI (0.1 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add a mixture of anhydrous DMF and triethylamine (e.g., 1:1 v/v) via syringe.

  • Heat the reaction mixture to 60-90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Visualizations

Signaling Pathway: AXL Receptor Tyrosine Kinase

The following diagram illustrates the AXL signaling pathway, a key target for indazole-based kinase inhibitors.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL_inactive AXL Receptor (Inactive) Gas6->AXL_inactive Binding AXL_active AXL Dimer (Active & Phosphorylated) AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K RAS RAS/RAF/MEK/ERK (MAPK Pathway) AXL_active->RAS PLCG PLCγ AXL_active->PLCG STAT3 STAT3 AXL_active->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->Proliferation Metastasis Invasion & Metastasis PLCG->Metastasis DrugResistance Drug Resistance STAT3->DrugResistance Inhibitor Indazole-based AXL Inhibitor Inhibitor->AXL_active

Caption: AXL signaling pathway and the point of inhibition.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

The diagram below outlines the general workflow from synthesis to biological evaluation of kinase inhibitors derived from this compound.

Kinase_Inhibitor_Workflow Start 4-Iodo-1-methyl- 1H-indazol-3-amine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) Start->Coupling Purification Purification & Characterization (Chromatography, NMR, MS) Coupling->Purification Library Library of Indazole Derivatives Biochemical Biochemical Assays (Kinase Inhibition, IC50) Library->Biochemical Purification->Library Cellular Cell-Based Assays (Proliferation, Apoptosis, Signaling Pathway Analysis) Biochemical->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse chemical functionalities at the C4 position, enabling extensive structure-activity relationship (SAR) studies. The N1-methyl group is a key feature that can be leveraged to fine-tune the pharmacological properties of the resulting inhibitors. The provided protocols and representative data serve as a robust starting point for researchers and drug development professionals aiming to explore this promising chemical space for the discovery of next-generation targeted cancer therapeutics.

References

Application Notes: Experimental Procedures for the N-alkylation of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of novel drug candidates. The target molecule, 4-Iodo-1-methyl-1H-indazol-3-amine, possesses a primary aromatic amine at the C3 position, which serves as a key handle for introducing diverse alkyl groups. This modification can significantly impact the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

These application notes provide two detailed and reliable protocols for the selective N-alkylation of the exocyclic amino group of this compound: Reductive Amination and Direct Alkylation . The choice between these methods will depend on the desired alkyl group, the required scale, and the tolerance of other functional groups on the alkylating agent.

Experimental Protocols

Two primary methods for the N-alkylation of the 3-amino group are presented below. Reductive amination is often preferred for its high selectivity and use of milder reagents, which helps to avoid common issues like over-alkylation.[1][2]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[3][4] Sodium triacetoxyborohydride (STAB) is a recommended reducing agent as it is mild and selective for the imine in the presence of the unreacted carbonyl compound.[2][5]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetone, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM or DCE (to a concentration of approximately 0.1 M). Add the corresponding aldehyde or ketone (1.1-1.5 equiv). If the reaction is slow, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol involves the direct reaction of the amine with an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward but may require optimization to minimize the formation of the di-alkylated byproduct.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a suitable anhydrous solvent such as DMF or ACN.

  • Base Addition: Add a mild base, such as K₂CO₃ (2.0-3.0 equiv) or DIPEA (2.0 equiv), to the suspension.

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours to complete.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. Dilute the filtrate with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative data for the described protocols. Researchers should optimize these conditions for their specific alkylating agents.

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Starting Amine 1.0 equiv1.0 equiv
Alkylating Agent 1.1 - 1.5 equiv (Aldehyde/Ketone)1.0 - 1.2 equiv (Alkyl Halide)
Reagent/Base 1.5 equiv (NaBH(OAc)₃)2.0 - 3.0 equiv (K₂CO₃/DIPEA)
Solvent Anhydrous DCM or DCEAnhydrous DMF or ACN
Concentration ~ 0.1 M~ 0.1 - 0.2 M
Temperature Room Temperature50 - 80 °C
Typical Reaction Time 2 - 12 hours4 - 24 hours

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start This compound (1.0 equiv) solvent Add Anhydrous Solvent (DCM, DMF, etc.) start->solvent reagents Add Alkylating Agent + Base / Reducing Agent solvent->reagents react Stir at Appropriate Temp. (RT to 80°C) reagents->react monitor Monitor by TLC / LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product N-Alkyl-4-iodo-1-methyl- 1H-indazol-3-amine purify->end_product

General workflow for the N-alkylation of this compound.

Conclusion

The protocols provided offer robust methods for the synthesis of N-alkylated derivatives of this compound. Reductive amination is generally the preferred method for achieving selective mono-alkylation. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

References

Application Notes and Protocols: 4-Iodo-1-methyl-1H-indazol-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment for various protein kinases.[1]

This document provides detailed application notes and protocols for the use of 4-Iodo-1-methyl-1H-indazol-3-amine as a fragment in FBDD campaigns, with a focus on targeting protein kinases. The strategic placement of the iodo group at the 4-position and the methyl group at the 1-position offers distinct vectors for synthetic elaboration, making it a valuable tool for fragment growing and linking strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in FBDD, influencing its solubility, binding characteristics, and synthetic tractability.

PropertyValueSource
Molecular FormulaC₈H₈IN₃Appretech Scientific Limited
Molecular Weight273.08 g/mol Appretech Scientific Limited
CAS Number796967-84-5Appretech Scientific Limited
Purity>98%Appretech Scientific Limited

Application in Kinase Inhibition

The 3-aminoindazole moiety is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many protein kinases.[2] This interaction mimics the adenine portion of ATP, providing a strong anchor point for the fragment. The 4-iodo and 1-methyl substituents on the indazole ring of this compound do not interfere with this critical interaction but provide valuable vectors for chemical modification to enhance potency and selectivity. For instance, derivatives of 3-aminoindazole have been developed as potent inhibitors of BCR-ABL kinase, a key target in chronic myeloid leukemia.[3][4]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a lead compound, developed from the this compound fragment, inhibits a receptor tyrosine kinase (RTK) signaling pathway implicated in cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Fragment_Lead Lead Compound (from 4-Iodo-1-methyl- 1H-indazol-3-amine) Fragment_Lead->RTK Inhibition Ligand Growth Factor Ligand->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments in a fragment-based drug discovery campaign utilizing this compound.

Fragment Screening Workflow

The general workflow for an FBDD campaign is outlined in the diagram below. This process begins with the screening of a fragment library to identify initial hits, followed by validation and subsequent optimization to generate a lead compound.

G cluster_workflow Fragment-Based Drug Discovery Workflow A Fragment Library (including 4-Iodo-1-methyl- 1H-indazol-3-amine) B Primary Screen (e.g., SPR, NMR) A->B C Hit Identification B->C D Hit Validation (Orthogonal Assay, Dose-Response) C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Based Design & Optimization E->F G Lead Compound F->G

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a sensitive biophysical technique ideal for detecting the weak interactions typical of fragment binding in a high-throughput manner.[5][6][7][8]

Objective: To identify fragments from a library that bind to the target kinase.

Materials:

  • Biacore™ instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target kinase (~1 mg/mL in a low salt buffer, e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

  • Fragment library containing this compound, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5)

Method:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the dextran matrix by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified target kinase (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the protein immobilization step to serve as a control for non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare fragment solutions by diluting the DMSO stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).

    • Inject each fragment solution over the reference and protein-coated flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Between each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution if necessary to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-coated flow cell data to obtain specific binding sensorgrams.

    • Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.

Protocol 2: X-ray Crystallography for Hit Validation and Structural Elucidation

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[9][10][11][12]

Objective: To determine the binding mode of this compound to the target kinase.

Materials:

  • Purified and highly concentrated target kinase (5-10 mg/mL)

  • Crystallization screens (various commercial screens)

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • This compound (solid or high concentration stock in DMSO)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Liquid nitrogen

  • Synchrotron X-ray source

Method:

  • Protein Crystallization:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein solution with the crystallization screen solution in a 1:1 ratio.

    • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

    • Optimize initial crystallization conditions to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer well-formed protein crystals into a solution containing the crystallization buffer supplemented with 1-10 mM of this compound. The soaking time can vary from minutes to hours.

    • Co-crystallization: Add this compound to the protein solution at a molar excess (e.g., 5-10 fold) before setting up the crystallization trials.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked or co-crystals into a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain an electron density map.

    • Solve the protein structure using molecular replacement if a homologous structure is available.

    • Build the model of the protein-fragment complex into the electron density map and refine the structure.

    • Analyze the binding mode of this compound, paying close attention to the interactions with the hinge region and the orientation of the iodo and methyl groups for further chemical modifications.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar chemical compounds include:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14][15]

  • Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves and eye protection. If swallowed, seek medical attention. If on skin or in eyes, rinse cautiously with water.[13][14][15][16]

  • Storage: Store in a cool, dry, and well-ventilated place.[13][14]

Conclusion

This compound represents a valuable fragment for FBDD campaigns, particularly those targeting the kinome. Its 3-aminoindazole core provides a reliable anchor into the hinge region of kinases, while the iodo and methyl substituents offer clear vectors for synthetic elaboration. The protocols outlined in this document provide a framework for the successful application of this fragment in identifying and optimizing novel kinase inhibitors. The combination of sensitive biophysical screening methods and high-resolution structural biology will be key to unlocking the full potential of this and other fragments in drug discovery.

References

Application Notes and Protocols for Functionalizing the Amino Group of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the functionalization of the 3-amino group of 4-Iodo-1-methyl-1H-indazol-3-amine, a versatile building block in medicinal chemistry. The protocols outlined below cover key transformations including N-acylation, N-sulfonylation, reductive amination, and the formation of ureas and thioureas.

Introduction

This compound is a valuable scaffold in the development of therapeutic agents, particularly kinase inhibitors. The presence of the 3-amino group offers a prime site for modification, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. The 4-iodo substituent provides a handle for further elaboration via cross-coupling reactions, making this a bifunctional building block for library synthesis and lead optimization.

Methods of Functionalization

The primary amino group of this compound can be readily functionalized through several standard organic transformations. Below are protocols for some of the most common and useful derivatizations.

N-Acylation (Amide Formation)

N-acylation is a fundamental method to introduce a wide array of substituents. The reaction of the primary amine with an acyl chloride in the presence of a base affords the corresponding amide.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for N-Acylation:

Acylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
Acetyl chlorideTriethylamineDCM20 to RT>90 (estimated)
Benzoyl chloridePyridineDCM40 to RT>90 (estimated)
Cyclopropanecarbonyl chlorideDIPEADMF16RT85-95 (typical)

Note: Yields are estimated based on typical acylation reactions of aromatic amines and may vary depending on the specific substrate and reaction conditions.

N-Sulfonylation (Sulfonamide Formation)

Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for N-Sulfonylation:

Sulfonylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
Benzenesulfonyl chloridePyridinePyridine24RT80-90 (typical)
p-Toluenesulfonyl chloridePyridineDCM/Pyridine16RT85-95 (typical)
Methanesulfonyl chlorideTriethylamineDCM120 to RT80-90 (typical)

Note: Yields are based on analogous sulfonylation reactions of aminoindazoles and may require optimization for this specific substrate.

Reductive Amination

Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. A one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride is often effective.

Experimental Protocol:

  • Suspend this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (0.1-1.0 eq) to catalyze imine formation and stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash chromatography.

Quantitative Data for Reductive Amination:

Carbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12RT70-85 (typical)
AcetoneNaBH(OAc)₃THF24RT60-75 (typical)
CyclohexanoneNaBH(OAc)₃DCE16RT70-85 (typical)

Note: These are typical yields for reductive amination reactions and may need to be optimized.

Urea and Thiourea Formation

The amino group can be converted to a urea or thiourea by reaction with an isocyanate or isothiocyanate, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Experimental Protocol (Urea Formation):

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like THF or DCM.

  • Add the desired isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-4 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect it by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Experimental Protocol (Thiourea Formation):

  • The procedure is analogous to urea formation, using an isothiocyanate instead of an isocyanate.

  • The reaction is typically stirred at room temperature for 2-16 hours.

Quantitative Data for Urea and Thiourea Formation:

ReagentProduct TypeSolventTime (h)Temp (°C)Yield (%)
Phenyl isocyanateUreaTHF2RT>95 (typical)
Ethyl isocyanateUreaDCM1RT>95 (typical)
Phenyl isothiocyanateThioureaTHF4RT>90 (typical)
Methyl isothiocyanateThioureaDCM16RT>90 (typical)

Note: These reactions are generally very efficient, and yields are expected to be high.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the functionalization methods described above.

G cluster_acylation N-Acylation Workflow start_acyl This compound reagents_acyl Acyl Chloride, Base DCM or DMF start_acyl->reagents_acyl 1. reaction_acyl Reaction (0°C to RT) reagents_acyl->reaction_acyl 2. workup_acyl Aqueous Workup reaction_acyl->workup_acyl 3. purification_acyl Purification workup_acyl->purification_acyl 4. product_acyl N-Acylated Product purification_acyl->product_acyl 5. G cluster_sulfonylation N-Sulfonylation Workflow start_sulfonyl This compound reagents_sulfonyl Sulfonyl Chloride, Pyridine start_sulfonyl->reagents_sulfonyl 1. reaction_sulfonyl Reaction (0°C to RT) reagents_sulfonyl->reaction_sulfonyl 2. workup_sulfonyl Aqueous Workup & Extraction reaction_sulfonyl->workup_sulfonyl 3. purification_sulfonyl Purification workup_sulfonyl->purification_sulfonyl 4. product_sulfonyl N-Sulfonylated Product purification_sulfonyl->product_sulfonyl 5. G cluster_reductive_amination Reductive Amination Workflow start_ra This compound imine_formation Aldehyde/Ketone, Acid Catalyst DCE or THF start_ra->imine_formation 1. Imine Formation reduction NaBH(OAc)3 imine_formation->reduction 2. Reduction workup_ra Quench & Aqueous Workup reduction->workup_ra 3. purification_ra Purification workup_ra->purification_ra 4. product_ra N-Alkylated Product purification_ra->product_ra 5. G cluster_urea_thiourea Urea/Thiourea Formation Workflow start_urea This compound reagents_urea Isocyanate or Isothiocyanate THF or DCM start_urea->reagents_urea 1. reaction_urea Reaction (RT) reagents_urea->reaction_urea 2. isolation Filtration or Concentration reaction_urea->isolation 3. purification_urea Purification (if needed) isolation->purification_urea 4. product_urea Urea or Thiourea Product purification_urea->product_urea 5. G cluster_pathway Simplified RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Indazole Derivative (e.g., RAF Inhibitor) Inhibitor->RAF

Application Notes and Protocols for 4-Iodo-1-methyl-1H-indazol-3-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes are intended for research and development purposes. Currently, there is a lack of published literature directly detailing the use of 4-Iodo-1-methyl-1H-indazol-3-amine in organic electronic devices. The information provided herein is based on the known chemical properties of the molecule and analogies to similar compounds used in the field. These protocols are intended to serve as a starting point for researchers to investigate the potential of this molecule.

Introduction

This compound is a heterocyclic compound featuring an indazole core, a known structural motif in various biologically active molecules.[1] Its structure, which includes an amine group and an iodine atom, suggests potential for application in organic electronics. The amine group is a common feature in hole-transporting materials, while the presence of iodine, a halogen, can influence molecular packing and electronic properties through effects like halogen bonding.[2][3]

This document outlines the potential applications of this compound in organic electronics and provides generalized experimental protocols for its evaluation.

Potential Applications in Organic Electronics

Based on its chemical structure, this compound could potentially be investigated for the following roles:

  • p-Type Semiconductor: The amine group suggests that the molecule could exhibit hole-transporting (p-type) characteristics, making it a candidate for the active layer in Organic Field-Effect Transistors (OFETs).

  • Hole-Transporting Layer (HTL) in OLEDs: Many high-performance hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) are amine-based.[2][4] This compound could be explored as a novel HTL.

  • p-Type Dopant: Iodinated organic molecules and iodine itself have been used to p-dope organic semiconductors, increasing their conductivity.[5][6][7] The subject molecule could function as a molecular p-dopant.

  • Building Block for Advanced Materials: The iodo-indazole core can serve as a versatile synthetic intermediate for creating larger, more complex organic semiconductors through cross-coupling reactions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its isomers is presented below. This data is crucial for selecting appropriate solvents for solution processing and for understanding the material's basic characteristics.

PropertyThis compound6-Iodo-1H-indazol-3-amine[7]3-iodo-1-methyl-1H-indazol-5-amine[8]
CAS Number Not readily available1208089-80-81130309-72-6
Molecular Formula C₈H₈IN₃C₇H₆IN₃C₈H₈IN₃
Molecular Weight 273.08 g/mol 259.05 g/mol 273.08 g/mol
Topological Polar Surface Area (TPSA) Likely similar to isomers54.7 ŲNot specified
LogP Likely similar to isomers1.7497Not specified
Hydrogen Bond Donors 1 (amine)2 (amine and NH)1 (amine)
Hydrogen Bond Acceptors 2 (nitrogens)2 (nitrogens)2 (nitrogens)

Experimental Protocols

The following are generalized protocols for the initial screening of this compound as a p-type semiconductor in an Organic Field-Effect Transistor (OFET).

General Workflow for Material Evaluation

The following diagram illustrates a typical workflow for evaluating a novel organic semiconductor.

G cluster_synthesis Material Preparation cluster_device Device Fabrication & Testing cluster_analysis Analysis synthesis Synthesis & Purification characterization Chemical Characterization (NMR, MS) synthesis->characterization solution Solution Preparation characterization->solution fabrication OFET Fabrication (Spin-Coating) solution->fabrication testing Electrical Characterization fabrication->testing morphology Film Morphology (AFM, XRD) fabrication->morphology data_analysis Data Analysis (Mobility, On/Off Ratio) testing->data_analysis data_analysis->morphology G HOMO_host HOMO LUMO_dopant LUMO HOMO_host->LUMO_dopant Electron Transfer LUMO_host LUMO HOMO_dopant HOMO (this compound)

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed scale-up synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research. The described multi-step synthesis is designed to be robust and scalable, providing a clear pathway for the production of this valuable compound.

Introduction

This compound is a crucial building block for the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The presence of an iodo group at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 3-amino and 1-methyl groups are key features for modulating the biological activity and physicochemical properties of derivative compounds.

This application note details a four-step synthetic route starting from commercially available 2-fluoro-3-nitrobenzonitrile. Each step is described with a detailed experimental protocol suitable for laboratory-scale synthesis with considerations for scaling up.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. The values are based on typical yields for analogous reactions found in the literature and should be considered as targets for optimization.

StepReactionStarting MaterialProductReagentsSolvent(s)Typical Yield (%)Purity (%)
1Indazole Formation2-Fluoro-3-nitrobenzonitrile4-Nitro-1H-indazol-3-amineHydrazine hydraten-Butanol85-95>95
2N-Methylation4-Nitro-1H-indazol-3-amine1-Methyl-4-nitro-1H-indazol-3-amineMethyl iodide, Sodium hydrideTHF70-80>95
3Nitro Group Reduction1-Methyl-4-nitro-1H-indazol-3-amine1-Methyl-1H-indazole-3,4-diamineIron powder, Ammonium chlorideEthanol, Water80-90>98
4Diazotization and Iodination1-Methyl-1H-indazole-3,4-diamineThis compoundSodium nitrite, Hydrochloric acid, Potassium iodideWater60-70>98

Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 4-Nitro-1H-indazol-3-amine

This procedure describes the formation of the indazole ring from a substituted benzonitrile.

Materials:

  • 2-Fluoro-3-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-fluoro-3-nitrobenzonitrile (1.0 eq).

  • Add n-butanol to dissolve the starting material.

  • Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold n-butanol and then with deionized water.

  • Dry the product under vacuum to obtain 4-Nitro-1H-indazol-3-amine as a solid.

Step 2: Synthesis of 1-Methyl-4-nitro-1H-indazol-3-amine

This protocol details the regioselective N-methylation of the indazole ring.

Materials:

  • 4-Nitro-1H-indazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-Nitro-1H-indazol-3-amine (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary to obtain 1-Methyl-4-nitro-1H-indazol-3-amine.

Step 3: Synthesis of 1-Methyl-1H-indazole-3,4-diamine

This step involves the reduction of the nitro group to an amine.

Materials:

  • 1-Methyl-4-nitro-1H-indazol-3-amine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Deionized water

  • Celite®

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 1-Methyl-4-nitro-1H-indazol-3-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol.

  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Methyl-1H-indazole-3,4-diamine.

Step 4: Synthesis of this compound

This final step utilizes a Sandmeyer-type reaction to introduce the iodine atom.[1][2][3]

Materials:

  • 1-Methyl-1H-indazole-3,4-diamine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Potassium iodide

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Deionized water

  • Ice

Equipment:

  • Beaker or flask for diazotization

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1-Methyl-1H-indazole-3,4-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the diamine at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • In another flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench any excess iodine by adding 10% sodium thiosulfate solution until the dark color disappears.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Diazotization & Iodination A 2-Fluoro-3-nitrobenzonitrile B 4-Nitro-1H-indazol-3-amine A->B Hydrazine hydrate, n-Butanol, Reflux C 1-Methyl-4-nitro-1H-indazol-3-amine B->C NaH, MeI, THF D 1-Methyl-1H-indazole-3,4-diamine C->D Fe, NH4Cl, EtOH/H2O, Reflux E This compound D->E 1. NaNO2, HCl 2. KI

Caption: Proposed synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodo-1-methyl-1H-indazol-3-amine as a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The methodologies detailed herein focus on leveraging the reactivity of the C4-iodo substituent through palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4][5][6] The strategic functionalization of the indazole core allows for the fine-tuning of pharmacological profiles and the development of targeted therapies. This compound is a key building block that offers a reactive handle at the 4-position for the introduction of various substituents through modern cross-coupling techniques. This opens avenues for the creation of novel compound libraries for drug discovery programs.

The primary focus of these notes is on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. These reactions are instrumental in diversifying the indazole core and exploring the structure-activity relationships of the resulting novel heterocycles.

Applications in Drug Discovery

Derivatives of 3-aminoindazoles have shown significant promise as kinase inhibitors, a class of drugs that target key enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[7] One of the most critical signaling pathways implicated in various leukemias is the BCR-ABL pathway.[8][9] The constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell proliferation and survival.[10][11] Several indazole-based compounds have been developed as potent inhibitors of this pathway.

A notable example is the development of pan-BCR-ABL inhibitors, which are effective against various mutations that confer resistance to standard therapies.[12] For instance, diarylamide 3-aminoindazole derivatives have been discovered to be potent pan-BCR-ABL inhibitors, including activity against the challenging T315I gatekeeper mutant.

Signaling Pathway: BCR-ABL and Downstream Effectors

The diagram below illustrates the BCR-ABL signaling pathway, a critical target for many indazole-based kinase inhibitors. The pathway highlights key downstream effectors that regulate cell proliferation and apoptosis.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD AKT->BAD mTOR->Proliferation Apoptosis Apoptosis BAD->Apoptosis Survival Cell Survival STAT5->Survival Inhibitor Indazole-based Kinase Inhibitor Inhibitor->BCR_ABL

Caption: BCR-ABL Signaling Pathway Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of this compound using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are based on established procedures for similar iodo-heterocycles and can be optimized for specific substrates.[13][14]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-methyl-1H-indazol-3-amines

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Suzuki_Workflow Start Start: This compound + Arylboronic Acid Reaction Reaction: - Pd(PPh₃)₄, Base - Dioxane/H₂O - Heat (80-120°C) Start->Reaction Workup Workup: - Extraction - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Aryl-1-methyl-1H-indazol-3-amine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(Hetero)arylamino-1-methyl-1H-indazol-3-amines

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv)

  • Xantphos or other suitable phosphine ligand (0.04-0.10 equiv)

  • NaOtBu or K₃PO₄ (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Logic Precursor This compound + Amine Reaction Buchwald-Hartwig Amination Precursor->Reaction Catalyst Pd₂(dba)₃ / Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product 4-Amino-substituted Indazole Reaction->Product

Caption: Buchwald-Hartwig Amination Logic.

Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-methyl-1H-indazol-3-amines

This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions on iodo-indazole scaffolds and the biological activity of a resulting derivative.

Table 1: Representative Yields for Cross-Coupling Reactions of Iodo-Indazoles

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
Suzuki-Miyaura3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8080-90
Buchwald-HartwigAnilinePd₂(dba)₃ / XantphosK₃PO₄Toluene11070-85
Buchwald-HartwigMorpholinePd(dba)₂ / tBuDavePhosKOtBuXylene12075-90
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2585-95
SonogashiraEthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NDMF6080-90

Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Table 2: Biological Activity of a Representative 3-Aminoindazole Derivative (AKE-72)

TargetIC₅₀ (nM)
BCR-ABLʷᵗ< 0.5
BCR-ABLᵀ³¹⁵ᴵ9
K-562 cell line (GI₅₀)< 10

Data obtained from a study on a closely related 3-amino-4-ethynyl-1H-indazole derivative.[15]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the diversification of the indazole core at the 4-position. The resulting compounds, particularly those targeting key signaling pathways such as BCR-ABL, hold significant promise for the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their synthetic efforts and to explore the vast chemical space accessible from this key intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis that typically begins with the formation of the indazole core, followed by methylation, and finally, regioselective iodination. An alternative pathway could involve the cyclization of a suitably substituted precursor with hydrazine.[1][2][3] The choice of route often depends on the availability and cost of starting materials.

Q2: What are the most critical factors influencing the final yield?

The overall yield is highly sensitive to several factors:

  • Purity of Starting Materials: Using high-purity precursors is essential to prevent side reactions.

  • Stoichiometry of Reagents: The molar ratio of the iodinating agent to the indazole substrate is crucial for preventing over-iodination.[4]

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact reaction efficiency and selectivity.

  • Atmosphere Control: Some steps, particularly those involving organometallic reagents or strong bases, may require an inert (e.g., nitrogen or argon) atmosphere.

  • Purification Method: Inefficient purification can lead to significant product loss. Optimizing recrystallization solvents or chromatography conditions is key.[4]

Q3: What are the most common impurities or byproducts encountered?

During the synthesis, several impurities can form, including:

  • Unreacted starting material (1-methyl-1H-indazol-3-amine).

  • Di-iodinated products (e.g., 4,5-diiodo or 4,6-diiodo-1-methyl-1H-indazol-3-amine).

  • Other regioisomers from non-selective iodination.

  • Byproducts from side reactions involving the solvent or base.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or no formation of the desired product.

  • Q: My reaction has stalled or shows very low conversion to the product. What should I check?

    • A1: Reagent Quality and Handling: Verify the purity and activity of your reagents, especially the iodinating agent (e.g., I₂, NIS) and any base used (e.g., KOH, NaH). Strong bases like sodium hydride can be deactivated by moisture; ensure anhydrous conditions are maintained.

    • A2: Temperature Control: Check that the reaction is being conducted at the optimal temperature. Some iodination reactions require initial cooling to control reactivity before being allowed to warm.[4]

    • A3: Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Significant formation of di-iodinated byproducts.

  • Q: My final product is contaminated with a significant amount of di-iodo species. How can I improve selectivity?

    • A1: Adjust Stoichiometry: This is the most common cause. Carefully control the stoichiometry of your iodinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large excess. Using an excess of the starting material relative to the iodine can also favor mono-substitution.[4]

    • A2: Control Reagent Addition: Add the iodinating agent slowly and portion-wise, or as a solution via a dropping funnel. This helps to maintain a low concentration of the agent in the reaction mixture, reducing the chance of a second iodination event.

    • A3: Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This decreases the reaction rate and can significantly improve selectivity for the mono-iodinated product.

Problem 3: Difficulty in purifying the final product.

  • Q: I am struggling to separate the 4-iodo product from the starting material and other impurities. What purification strategies are effective?

    • A1: Recrystallization: This is often the most effective method for purification. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in the mother liquor. Common systems include ethanol/water or ethyl acetate/hexane.[5]

    • A2: Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the components.

    • A3: Acid-Base Extraction: Since the product contains a basic amine group, an acid-base workup can help remove non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine-containing compounds into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product back into an organic solvent.

Data Presentation

Optimizing reaction conditions is key to maximizing yield. The table below shows illustrative data for the iodination of 1-methyl-1H-indazol-3-amine, demonstrating how variables can affect the outcome.

EntryIodinating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1I₂ (1.5)KOH (2.0)DMF25455*
2I₂ (1.1)KOH (2.0)DMF25478
3I₂ (1.1)K₂CO₃ (2.0)Dioxane25872
4I₂ (1.1)KOH (2.0)DMF0685
5NIS (1.1)-CH₃CN25381

*Significant di-iodinated byproduct observed.

Experimental Protocols

Protocol: Iodination of 1-methyl-1H-indazol-3-amine

This protocol describes a general procedure for the regioselective iodination at the C4 position.

Materials:

  • 1-methyl-1H-indazol-3-amine (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-indazol-3-amine (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve potassium hydroxide (2.0 eq) in a minimal amount of DMF and add it dropwise to the cooled indazole solution. Stir for 15 minutes.

  • Add solid iodine (1.1 eq) portion-wise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.

Synthesis_Pathway start 1-Methyl-1H-indazol-3-amine mid1 start->mid1 product This compound mid1->product 1. KOH, DMF, 0 °C 2. I₂ (1.1 eq)

Caption: A potential synthetic route for the target compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Low Conversion by TLC/LC-MS? start->check_conversion check_reagents Check Reagent Purity & Reaction Conditions (Temp, Time, Atmosphere) check_conversion->check_reagents Yes check_byproducts Major Byproducts Observed? check_conversion->check_byproducts No end_node Improved Synthesis check_reagents->end_node di_iodo Di-iodination Issue? check_byproducts->di_iodo Yes purification Purification Difficulty? check_byproducts->purification No adjust_stoich Reduce Equivalents of I₂ Add Reagent Slowly Lower Reaction Temp di_iodo->adjust_stoich Yes other_byproduct Consider Other Side Reactions or Isomers. Re-evaluate Route. di_iodo->other_byproduct No adjust_stoich->end_node other_byproduct->end_node optimize_purification Optimize Recrystallization Solvent System or Develop Chromatography Method purification->optimize_purification Yes purification->end_node No optimize_purification->end_node

Caption: A workflow for troubleshooting low yield issues.

References

purification challenges of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 4-Iodo-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from several sources, including side reactions during synthesis and degradation of the product. Potential impurities include:

  • Regioisomers: N-alkylation of the indazole ring can lead to the formation of the N-2 methylated isomer (4-Iodo-2-methyl-2H-indazol-3-amine) in addition to the desired N-1 product. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Starting Materials: Unreacted starting materials, such as 4-iodo-1H-indazol-3-amine or the methylating agent.

  • Di-iodinated Species: Over-iodination during the synthesis of the indazole core can lead to di-iodo-indazolamine byproducts.

  • Hydrolysis Products: The amine group can be susceptible to hydrolysis under certain conditions, potentially leading to the corresponding indazol-3-one.

  • Oxidation Products: Aromatic amines can be prone to oxidation, resulting in colored impurities.

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q2: My purified this compound is discolored (e.g., pink, brown). What is the likely cause and how can I prevent it?

A2: Discoloration is often due to the presence of minor oxidized impurities. Aromatic amines are susceptible to air and light-induced oxidation. To minimize this:

  • Conduct purification steps and store the final product under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize exposure to light by using amber vials or wrapping containers in aluminum foil.

  • If discoloration is significant, consider a final purification step such as a short silica plug or recrystallization.

Q3: I am observing poor separation and significant tailing during silica gel column chromatography. What can I do to improve this?

A3: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[2][3] To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel.[3]

  • Use a different stationary phase: Consider using alumina (neutral or basic) or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.[3]

  • Employ reversed-phase chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography or HPLC can be an effective alternative.[3]

Q4: How can I confirm the regiochemistry and ensure I have the correct N-1 methyl isomer?

A4: The most definitive method for confirming the position of the methyl group is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-methyl protons and the carbons of the indazole ring, allowing for unambiguous assignment of the N-1 versus N-2 isomer.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is sticking to the silica gel column. As mentioned in the FAQs, the basic amine can irreversibly bind to acidic silica. Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your eluent system.[3]
Product is co-eluting with a major impurity. Optimize the solvent system using Thin Layer Chromatography (TLC) with various solvent polarities. Consider a gradient elution. If separation is still poor, switch to a different purification technique like preparative HPLC or recrystallization.
Product degradation on the column. The slightly acidic nature of silica gel can sometimes degrade sensitive compounds. Minimize the time the compound spends on the column by using flash chromatography. Alternatively, use a more inert stationary phase like neutral alumina.
Issue 2: Product Purity is Not Improving with Recrystallization
Potential Cause Troubleshooting Step
Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
Impurities have similar solubility to the product. If an impurity co-crystallizes with the product, recrystallization will be ineffective. In this case, an orthogonal purification method like column chromatography or preparative HPLC is necessary to remove the impurity first.[4]
Cooling the solution too quickly. Rapid cooling can cause the product to crash out of solution, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is a general guideline for the purification of this compound and should be optimized based on TLC analysis.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System Development:

    • Develop a solvent system using TLC. A common starting point for aminoindazoles is a mixture of dichloromethane/methanol or ethyl acetate/hexanes.

    • Once a suitable polarity is found (Rf of the product between 0.2-0.4), add 0.5% triethylamine to the chosen solvent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the determined solvent system. A gradient elution from a less polar to a more polar mixture (e.g., 100% dichloromethane to 95:5 dichloromethane/methanol, both containing 0.5% triethylamine) often provides better separation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC

For achieving very high purity, preparative reversed-phase HPLC is a powerful technique.

  • System: Preparative HPLC with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

    • Note: The acidic modifier helps to protonate the amine, leading to sharper peaks.

  • Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or DMSO. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Purification:

    • Develop a gradient method on an analytical scale first to determine the retention time of the product.

    • Scale up the method to the preparative column. A typical gradient might be 10-95% Solvent B over 20-30 minutes.

  • Fraction Collection: Collect the eluent corresponding to the product peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized to yield the product as a salt (e.g., formate or trifluoroacetate salt). If the free base is required, a subsequent basic workup and extraction will be necessary.

Data Summary

The following table presents hypothetical data for the purification of a 10g batch of crude this compound to illustrate the effectiveness of different purification methods.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Recrystallization (Ethanol/Water) 85%95%70%Effective at removing non-polar impurities, but less effective against the N-2 isomer.
Silica Gel Chromatography (DCM/MeOH + 0.5% Et3N) 85%98%60%Good separation of the N-2 isomer and polar impurities. Some material loss on the column is common.
Preparative HPLC (C18, Water/ACN + 0.1% TFA) 98% (from chromatography)>99.5%90% (of loaded material)Ideal for final polishing to achieve very high purity. The product is isolated as a TFA salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product (Mixture of Isomers, Impurities) column_chrom Flash Column Chromatography (Silica Gel + Et3N) crude_product->column_chrom Primary Purification recrystallization Recrystallization crude_product->recrystallization Alternative Primary Step purity_check Purity Check (HPLC, LC-MS, NMR) column_chrom->purity_check recrystallization->purity_check prep_hplc Preparative HPLC (C18) prep_hplc->purity_check purity_check->prep_hplc If purity < 99% pure_product Pure Product (>99%) purity_check->pure_product If purity > 99%

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic start Column Chromatography Results Unsatisfactory tailing Significant Tailing? start->tailing poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield tailing->poor_sep No add_base Add 0.5% Et3N to Eluent tailing->add_base Yes change_stationary Use Alumina or Amine-Silica tailing->change_stationary If still tailing poor_sep->low_yield No optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent Yes use_hplc Switch to Preparative HPLC poor_sep->use_hplc If no improvement low_yield->add_base Yes

Caption: Decision-making flowchart for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues during the synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

A: Low yields and incomplete conversions are common challenges in multi-step syntheses. The cause can often be traced back to suboptimal reaction conditions or reagent quality.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity.[1] Some steps, like cyclization to form the indazole ring, may require high temperatures, but excessive heat can lead to decomposition. Conversely, N-alkylation or iodination might require carefully controlled, lower temperatures to prevent side reactions. It is recommended to perform a systematic temperature screening to find the optimal balance for each step.[1]

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent are crucial for reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction will be incomplete. Ensure you are using an anhydrous solvent, especially for steps involving strong bases like sodium hydride (NaH), as the presence of water can quench the base and inhibit the reaction.[1] The addition of 4 Å molecular sieves can help remove residual water.[1]

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials and reagents. Degradation of reagents, such as the alkylating agent or the iodinating source, can halt the reaction. Verify the stoichiometry; an insufficient amount of a key reagent will naturally lead to an incomplete reaction.

  • Atmosphere Control: Reactions involving organometallics or strong bases like NaH require an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen or moisture.

Issue 2: Formation of an Undesired Regioisomer During N-methylation

Q: I am observing a significant amount of the N2-methyl isomer alongside my desired N1-methyl product. How can I improve the N1-selectivity?

A: The formation of N1 and N2 regioisomers is a frequent challenge in indazole synthesis.[2] The ratio of these isomers is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3]

  • Choice of Base and Solvent: This is one of the most critical factors. Using sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective for achieving N1-selectivity.[2] This combination favors the formation of the thermodynamically more stable N1-alkylated product.

  • Substituent Effects: The electronic properties and steric bulk of substituents on the indazole ring significantly influence the alkylation site.

    • Steric Hindrance: Bulky groups at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2]

    • Electronic Effects: Electron-withdrawing groups, particularly at the C7-position, have been shown to direct alkylation to the N2-position with high selectivity.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another. It is advisable to start the reaction at 0 °C when adding the base and the alkylating agent.[2]

Issue 3: Multiple Products Observed During the Iodination Step

Q: After iodination, my analysis shows multiple spots on TLC or peaks in LC-MS, suggesting the formation of several iodinated species. What are these side products and how can I avoid them?

A: The direct iodination of the indazole ring can lead to a mixture of products if not properly controlled. The most common side reactions are over-iodination and incorrect regiochemistry.

  • Over-iodination: The most probable side product is a di-iodinated species. The activated nature of the indazole ring can make it susceptible to a second iodination. To minimize this, consider the following:

    • Stoichiometry: Use a carefully controlled amount of the iodinating agent (e.g., I₂, N-iodosuccinimide), typically 1.0 to 1.1 equivalents.

    • Slow Addition: Add the iodinating agent slowly and at a controlled temperature (e.g., 0 °C) to prevent localized high concentrations that can promote di-iodination.[4]

  • Incorrect Regiochemistry: While C4 is the target position, iodination could potentially occur at other positions on the ring (e.g., C3, C5, C7), depending on the existing substituents and reaction conditions. The 3-amino and 1-methyl groups will direct the electrophilic substitution. A thorough characterization (e.g., using 2D NMR) is necessary to confirm the structure of the main product and byproducts. If regioselectivity is poor, it may be necessary to reconsider the synthetic strategy, perhaps by introducing the iodo group at an earlier stage from a starting material that already contains it in the correct position.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferred to minimize side reactions?

A1: A common strategy for preparing substituted 3-aminoindazoles begins with an appropriately substituted 2-fluorobenzonitrile, which reacts with hydrazine to form the 3-aminoindazole core.[5][6] The subsequent order of iodination and methylation is crucial. Performing N-methylation first to secure the N1-position, followed by a directed iodination, can often provide better control over regioselectivity. The alternative, iodinating first and then performing methylation, risks forming N1/N2 isomers of the iodo-indazole.

Q2: What is the best method for purifying the final product away from its N2-isomer?

A2: Separating N1 and N2 isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for separation. In some cases, preparative HPLC may be required to achieve high purity.

Q3: Can the 3-amino group be accidentally methylated?

A3: Yes, methylation of the exocyclic 3-amino group is a possible side reaction, which would lead to the formation of 3-(methylamino) or 3-(dimethylamino) indazole byproducts. This is more likely if harsh methylating agents or overly basic conditions are used. Using a base like NaH to deprotonate the indazole N-H specifically, followed by a mild methylating agent like methyl iodide at a controlled temperature, generally favors N-methylation on the ring over the exocyclic amine.[7] If this remains a problem, a protecting group strategy for the amino group might be necessary.

Q4: My iodination reaction is very slow. How can I increase the rate?

A4: Iodination is an electrophilic aromatic substitution, and its rate depends on the nucleophilicity of the indazole ring and the strength of the iodinating agent. If using molecular iodine (I₂), the reaction is often performed under basic conditions (e.g., KOH in DMF) to increase the reactivity.[8][9] Alternatively, using a more reactive iodinating agent like N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF can accelerate the reaction.

Data Summary

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table summarizes typical conditions used to favor the N1 isomer.

Starting MaterialBaseSolventAlkylating AgentTemp (°C)N1/N2 RatioReference
Substituted 1H-IndazoleNaHTHFAlkyl Bromide0 to RTN1 selective[2]
Substituted 1H-IndazoleNaHDMFMethyl Iodide0 to RTN1 selective[7]
5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneTosylate90>99:1 (N1)[10]

Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.[2]

Key Experimental Protocols

Protocol 1: N1-Selective Methylation of a 4-Iodo-1H-indazol-3-amine Derivative

This procedure is based on general methods known to favor N1 alkylation.[2]

  • To a solution of the 4-iodo-1H-indazol-3-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

Protocol 2: Iodination of the Indazole Ring at the 3-Position (Example Protocol)

This protocol for C3-iodination can be adapted to explore conditions for C4-iodination.[8][9] Regiochemical outcomes will depend heavily on the substrate.

  • To a solution of the 1-methyl-1H-indazol-3-amine (1.0 equiv.) in DMF, add potassium hydroxide (KOH, 2.0 equiv.).

  • Prepare a solution of iodine (I₂, 1.5 equiv.) in DMF.

  • Add the iodine solution dropwise to the reaction mixture and stir at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the base.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Synthetic_Pathway Start 2-Fluoro-benzonitrile Derivative Step1 Hydrazine Hydrate Start->Step1 1 IndazoleCore 3-Amino-1H-indazole Derivative Step1->IndazoleCore Step2 N-Methylation (e.g., MeI, NaH) IndazoleCore->Step2 2 N1_Indazole 1-Methyl-1H-indazol-3-amine Derivative Step2->N1_Indazole Step3 Iodination (e.g., NIS or I2/KOH) N1_Indazole->Step3 3 FinalProduct 4-Iodo-1-methyl-1H- indazol-3-amine Step3->FinalProduct

Caption: A plausible synthetic workflow for this compound.

N_Methylation_Side_Reaction cluster_main N-Methylation cluster_products Products Indazole 4-Iodo-1H-indazol-3-amine Conditions MeI, Base, Solvent Indazole->Conditions N1_Product Desired Product (N1-Methyl) Conditions->N1_Product Thermodynamic Control (e.g., NaH/THF) N2_Product Side Product (N2-Methyl) Conditions->N2_Product Kinetic or Substituent-Directed

Caption: Regioisomeric outcomes of the N-methylation step.

Troubleshooting_Workflow cluster_analysis Analysis of Side Products Start Problem: Low Yield of Final Product Check_Purity Check Purity & Stoichiometry of Starting Materials Start->Check_Purity Is starting material consumed? NO Analyze_Side_Products Analyze Crude Mixture (LCMS, NMR) Start->Analyze_Side_Products Is starting material consumed? YES Check_Conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) Check_Purity->Check_Conditions Isomer_Issue N1/N2 Isomers Formed? Analyze_Side_Products->Isomer_Issue Iodination_Issue Multi-Iodination or Wrong Position? Isomer_Issue->Iodination_Issue NO Solution_Isomer Optimize N-Methylation: - Use NaH/THF - Control Temperature Isomer_Issue->Solution_Isomer YES Decomposition_Issue Evidence of Decomposition? Iodination_Issue->Decomposition_Issue NO Solution_Iodination Optimize Iodination: - Control Stoichiometry - Slow Addition at 0 °C Iodination_Issue->Solution_Iodination YES Solution_Decomposition Re-evaluate Stability: - Lower Temperature - Change Solvent Decomposition_Issue->Solution_Decomposition YES

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Coupling Reactions for 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1-methyl-1H-indazol-3-amine in palladium-catalyzed cross-coupling reactions. The following sections offer solutions to common experimental challenges and detailed protocols for key coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the substrate. The electron-donating 3-amino group and the coordinating ability of the indazole nitrogens can influence the reactivity of the C-I bond and the stability of the palladium catalyst. However, the N-methylation at the 1-position advantageously prevents side reactions at this site.

Q2: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the likely causes?

A2: Low conversion can be due to several factors:

  • Catalyst Inactivity: The palladium catalyst may be degraded or poisoned.

  • Suboptimal Base: The strength and solubility of the base are critical for the transmetalation step.

  • Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or solvents may not be sufficiently anhydrous and deoxygenated.[1]

  • Inadequate Temperature: The reaction may require higher temperatures to proceed efficiently.

Q3: I am observing significant deiodination of my starting material. How can this be minimized?

A3: Deiodination, or hydrodehalogenation, is a common side reaction. To minimize it:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination pathway.

  • Base Selection: A weaker, non-nucleophilic inorganic base (e.g., K₃PO₄ or Cs₂CO₃) may be preferable to strong, protic bases.

  • Temperature Control: Attempt the reaction at a lower temperature.

  • Solvent Purity: Ensure solvents are anhydrous, as they can be a hydride source.

Q4: How does the 3-amino group on the indazole ring affect the coupling reaction?

A4: The 3-amino group is electron-donating, which can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient indazoles. Additionally, the lone pair on the amino group could potentially coordinate to the palladium center, possibly affecting catalyst activity. Careful selection of ligands that are sterically hindering may mitigate this interaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible CauseSuggested Solution(s)
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that readily forms the active Pd(0) species. - For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.[1]
Ineffective Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - For Suzuki couplings, ensure a small amount of water is present if using carbonate or phosphate bases, as this can be crucial for their activity.[1]
Poor Reagent Quality - Use fresh, high-purity boronic acids/esters. Consider using more stable boronate esters (e.g., pinacol esters).[1] - Ensure all solvents are anhydrous and thoroughly deoxygenated.
Low Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments. - Consider switching to a higher-boiling solvent (e.g., dioxane, DMF, or toluene). - Microwave irradiation can be effective in accelerating the reaction.[2]
Issue 2: Formation of Significant Side Products (e.g., Deiodination, Homocoupling)
Possible CauseSuggested Solution(s)
Deiodination - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). - Use a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Ensure the use of high-purity, anhydrous solvents.
Homocoupling of Boronic Acid (Suzuki) - Thoroughly degas the reaction mixture before adding the catalyst. - Use a pre-formed Pd(0) source to avoid the presence of Pd(II) species that can promote homocoupling.
Homocoupling of Alkyne (Sonogashira) - Perform the reaction under copper-free conditions if Glaser coupling is a significant issue. - Ensure the amine base is of high purity and free of oxidizing impurities.

Data Presentation: Optimized Reaction Conditions for Iodo-Heterocycle Couplings

The following tables summarize typical reaction conditions for various cross-coupling reactions with iodo-heterocycles analogous to this compound. These conditions serve as a starting point and may require further optimization.

Table 1: Suzuki-Miyaura Coupling of Iodo-Heterocycles with Boronic Acids

EntryIodo-HeterocycleCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
14-Iodo-1-methyl-1H-pyrazole[2]Pd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min~80-95
23-Iodo-1H-indazole[3]Pd(PPh₃)₄ (5.5)Na₂CO₃ (2)Dioxane/H₂O120 (MW)40 min75
34-Iodo-3-methoxyisothiazole[3]Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O10012 h85

Table 2: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives

EntryAmine TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
1Primary/Secondary (no β-H)[4]Pd(dba)₂ (5)tBuDavePhos (7.5)KOtBu (2)Toluene90-120
2Primary/Secondary (with β-H)[4]CuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2)DMF100-120

Table 3: Sonogashira Coupling of Iodo-Heterocycles with Terminal Alkynes

EntryIodo-HeterocyclePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)
13-Iodo-1H-indazole (N-protected)[5]PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2-3)DMF or THFRT - 60
2Aryl Iodide (general)[6]PdCl₂(PPh₃)₂ (3)NoneTBAF (3)Solvent-free80-120

Experimental Protocols

Disclaimer: The following protocols are adapted from literature procedures for structurally similar compounds and should be considered as a starting point for optimization with this compound.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for 4-iodo-1-methyl-1H-pyrazole.[2]

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Degassing: Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Seal the vial and heat in a microwave reactor to 90-120 °C for 10-40 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of aryl halides.[4]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2-1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is based on general conditions for the Sonogashira coupling of iodo-heterocycles.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_solutions Potential Solutions start Low or No Conversion catalyst_inactive Inactive Catalyst start->catalyst_inactive Check temp Insufficient Temperature start->temp Evaluate boronic_acid Boronic Acid Degradation start->boronic_acid Consider catalyst_poisoning Catalyst Poisoning by Substrate catalyst_inactive->catalyst_poisoning solution_catalyst Use Fresh Catalyst / Bulky Ligand catalyst_inactive->solution_catalyst catalyst_poisoning->solution_catalyst base Suboptimal Base temp->base solution_conditions Increase Temp / Screen Bases & Solvents temp->solution_conditions solvent Solvent Issues (Wet/Oxygenated) base->solvent base->solution_conditions solvent->solution_conditions solution_reagents Use Fresh Reagents / Pinacol Esters boronic_acid->solution_reagents

Caption: Troubleshooting workflow for low reaction conversion.

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants: - this compound - Boronic Acid - Base solvent 2. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas 3. Degas Mixture (Ar or N₂ Purge) solvent->degas catalyst 4. Add Pd Catalyst degas->catalyst react 5. Heat Reaction (Conventional or MW) catalyst->react workup 6. Aqueous Work-up & Extraction react->workup purify 7. Purify Product (Chromatography) workup->purify product Desired Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reaction start Ar-Pd(II)-I Complex transmetalation Transmetalation (with Boronic Acid) start->transmetalation Fast deiodination Hydrodehalogenation start->deiodination Slow / Competitive reductive_elim Reductive Elimination transmetalation->reductive_elim product Coupled Product reductive_elim->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->deiodination byproduct Deiodinated Byproduct deiodination->byproduct

Caption: Competing pathways: desired coupling vs. deiodination.

References

troubleshooting guide for 4-Iodo-1-methyl-1H-indazol-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Iodo-1-methyl-1H-indazol-3-amine. It focuses on common issues encountered during cross-coupling reactions and other synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound with the molecular formula C8H8IN3.[1] It features an indazole core structure, which consists of a fused benzene and pyrazole ring.[2] The molecule is substituted with an iodine atom at position 4, a methyl group at position 1 of the pyrazole ring, and an amine group at position 3. It is a key intermediate in the synthesis of various pharmacologically active molecules, including the PARP inhibitor Niraparib.[3][4][5]

Q2: What are the primary reactive sites on this molecule?

The molecule has two primary sites for further functionalization:

  • The C4-Iodo Group: The carbon-iodine bond is the most common reaction site, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings to form new carbon-carbon and carbon-nitrogen bonds.[6]

  • The C3-Amino Group: The primary amine can act as a nucleophile, allowing for acylation, alkylation, or other modifications.

Q3: How should this compound be stored?

While specific stability data for this exact compound is limited, related iodo-heterocycles are known to be sensitive to air, light, and elevated temperatures.[7] Therefore, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to ensure its purity and reactivity for experimental use.[7]

Q4: Does the 3-amino group interfere with cross-coupling reactions at the 4-iodo position?

The primary amine at the C3 position can potentially coordinate with the palladium catalyst, which may influence the reaction rate or catalyst stability. In some cases, particularly for Buchwald-Hartwig aminations where an external amine is used as a reagent, competitive binding or side reactions could occur. However, for many cross-coupling reactions like the Suzuki-Miyaura coupling, N-protection is not always necessary.[8] If catalyst inhibition is suspected, protection of the amino group (e.g., as a Boc-carbamate) may be considered.

Troubleshooting Guide for Cross-Coupling Reactions

This section addresses common problems encountered during palladium-catalyzed cross-coupling reactions involving this compound.

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura coupling reaction is showing little to no product formation. What are the likely causes and solutions?

A: Low or no conversion is a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion reagent Check Reagent Quality - Substrate Purity - Boronic Acid/Ester Fresh? - Anhydrous Solvent? start->reagent Start Here catalyst Evaluate Catalyst System - Catalyst Active? - Correct Ligand? - Appropriate Loading? reagent->catalyst Reagents OK base Verify Base - Base Strong Enough? - Anhydrous and Finely Ground? - Soluble in Reaction? catalyst->base Catalyst OK conditions Review Reaction Conditions - Temperature Too Low? - Insufficient Reaction Time? - Inefficient Mixing? base->conditions Base OK atmosphere Ensure Inert Atmosphere - Thoroughly Degassed? - No Air Leaks? conditions->atmosphere Conditions OK solution Problem Solved atmosphere->solution System OK

Caption: A logical workflow to diagnose common issues in cross-coupling reactions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is crucial. Its deactivation can halt the reaction.

    • Solution: Use a fresh batch of catalyst. For Pd(II) precatalysts, ensure conditions are suitable for reduction to the active Pd(0) state.[9][10] Consider screening different catalysts; for electron-rich substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective than standard Pd(PPh₃)₄.[11]

  • Inappropriate Base: The base plays a critical role in the transmetalation step.

    • Solution: If using a common base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃, which are often more effective.[11] The base should be anhydrous and finely ground to maximize its surface area and reactivity.[12]

  • Poor Reagent Quality: The stability of coupling partners, especially boronic acids, can be an issue.

    • Solution: Use fresh, high-purity boronic acid. Electron-deficient boronic acids are particularly prone to protodeboronation (replacement of the boronic acid group with hydrogen).[13] If this is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[8][13]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact reaction rates.

    • Solution: Ensure the solvent is anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[11][12][13] If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may be necessary, particularly with stable solvents like dioxane or DMF.[11]

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of a de-iodinated byproduct (1-methyl-1H-indazol-3-amine). How can I minimize this?

A: The formation of a de-iodinated (hydrodehalogenation) product is a common side reaction, especially with electron-rich or heteroaromatic halides.[8]

  • Potential Cause: The catalyst, base, or solvent can facilitate the replacement of iodine with a hydrogen atom.

  • Solutions:

    • Base Selection: A weaker base or a different type of base (e.g., K₃PO₄ instead of an organic amine base) may reduce the rate of hydrodehalogenation.[8]

    • Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[8]

    • Solvent: Ensure the use of high-purity, anhydrous solvents. Some solvents can act as a hydride source.[8]

Q: My reaction mixture shows a lot of homocoupling of my boronic acid. What can I do?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[11]

  • Solution: The most critical step is the rigorous exclusion of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[11][12]

Issue 3: Difficulty with Product Purification

Q: The final product is difficult to separate from the starting material or byproducts by column chromatography. What are my options?

A: Co-elution of products with similar polarities is a common purification challenge.

  • Solutions:

    • Optimize Chromatography: Systematically screen different solvent systems (mobile phases) for column chromatography to improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective alternative or complementary purification technique.

    • Reaction Optimization: Revisit the reaction conditions to minimize the formation of the problematic byproduct, which can simplify the purification process.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for common cross-coupling reactions with iodo-heterocycles, which can be adapted for this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ConditionNotes
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)Catalyst choice is crucial; screening may be required.[8][11]
Base 2M aq. Na₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)Cs₂CO₃ is often more effective for challenging couplings.[11]
Solvent Dioxane/H₂O (4:1) or DMFSolvents must be thoroughly degassed.[11][14]
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive partners.[8][11]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[11][12]

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample ConditionNotes
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or BrettPhos (1-3 mol%)Ligand choice is critical and depends on the amine coupling partner.[6][15]
Base NaOt-Bu or Cs₂CO₃ (1.5-2 equiv.)NaOt-Bu is a strong, common base; ensure it is fresh.[6]
Solvent Toluene or DioxaneSolvents must be anhydrous and degassed.[6][16]
Temperature 80 - 110 °CReaction temperature is typically elevated.[6][16]
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.[16]

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[13]

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).[14]

  • Bubble the inert gas through the solution for 15-30 minutes to ensure it is thoroughly deoxygenated.[14]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.[14]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[8]

Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-I) tm_intermediate LₙPd(II)(Ar)(R) oa_complex->tm_intermediate Transmetalation (+ R-B(OR)₂) tm_intermediate->pd0 Reductive Elimination (- Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthetic Pathway Example

G start This compound conditions Suzuki Coupling [Pd Catalyst, Base] start->conditions reagent + Aryl Boronic Acid (e.g., Phenylboronic acid) reagent->conditions product 4-Aryl-1-methyl-1H-indazol-3-amine (Coupled Product) conditions->product

Caption: Use of the substrate in a Suzuki coupling to form a C-C bond.

References

Technical Support Center: 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Iodo-1-methyl-1H-indazol-3-amine. This information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several stability-related issues during the handling, storage, and use of this compound. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Compound Discoloration (e.g., turning yellow or brown)

  • Possible Cause 1: Oxidation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or weighing.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Solvent Purity: Ensure that solvents used to dissolve the compound are degassed and free of peroxides, as these can promote oxidation.

    • Purity Analysis: Use techniques like HPLC or LC-MS to analyze the purity of the discolored material and identify potential oxidative degradation products.

  • Possible Cause 2: De-iodination. Iodo-substituted aromatic compounds can be sensitive to light and may undergo de-iodination, leading to the formation of 1-methyl-1H-indazol-3-amine and other byproducts.

  • Troubleshooting Steps:

    • Minimize Light Exposure: As with oxidation, strictly limit the compound's exposure to light during all stages of handling and storage.

    • Temperature Control: Store the compound at the recommended temperature (see storage guidelines below) to minimize thermal decomposition, which can also contribute to de-iodination.

Issue 2: Inconsistent Experimental Results or Loss of Potency

  • Possible Cause: Degradation in Solution. The compound may not be stable in certain solvents or at specific pH values over time.

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

    • Solvent Selection: If storing solutions, perform a preliminary stability study in the intended solvent. Use aprotic, degassed solvents if possible. Avoid highly acidic or basic conditions unless required by the experimental protocol.

    • Storage of Solutions: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protected from light. Before use, allow the solution to come to room temperature slowly and inspect for any precipitation.

    • Purity Check: Before use in an assay, verify the purity of the solution using a suitable analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at 2-8°C, sealed in a dry, airtight container, and protected from light. For short-term storage, room temperature is acceptable if the compound is protected from light and moisture.

Q2: My this compound has changed color. Can I still use it?

A2: A change in color typically indicates degradation. It is strongly recommended to assess the purity of the compound using an analytical technique such as HPLC, LC-MS, or NMR before use. If significant impurities are detected, the material may not be suitable for your experiment, as the degradation products could interfere with your results.

Q3: Is this compound sensitive to air?

A3: Yes, due to the presence of the aromatic amine group, the compound is potentially sensitive to air (oxygen). It is best practice to handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation products can arise from oxidation of the amine group, which may lead to the formation of nitroso, nitro, or polymeric species. De-iodination is another possible degradation pathway, which would result in the formation of 1-methyl-1H-indazol-3-amine.

Quantitative Stability Data

The following table presents illustrative stability data for this compound under various storage conditions. This data is hypothetical and intended to serve as a guideline. Researchers should perform their own stability studies for their specific experimental conditions.

Storage ConditionTimePurity (%)Appearance
Solid
2-8°C, Dark, Inert Atmosphere0 months99.5Off-white solid
6 months99.3Off-white solid
12 months99.1Off-white solid
Room Temp, Light, Air0 months99.5Off-white solid
1 month97.2Light yellow solid
3 months94.5Yellow-brown solid
Solution (in DMSO)
-20°C, Dark0 hours99.5Colorless solution
24 hours99.4Colorless solution
1 week98.8Faint yellow solution
Room Temp, Light0 hours99.5Colorless solution
8 hours96.0Yellow solution
24 hours91.3Brown solution

Experimental Protocols

Protocol: Assessing Compound Stability by HPLC

This protocol outlines a general method for determining the stability of this compound under specific conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in a suitable solvent (e.g., HPLC-grade acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Initial Purity Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration for HPLC analysis.

    • Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a separation method that provides good resolution of the main peak from any impurities.

    • Record the peak area of the main compound and any impurity peaks. The initial purity is considered 100% for the purpose of the stability study.

  • Stress Conditions:

    • Aliquot the stock solution into several vials.

    • Expose the vials to different conditions to be tested (e.g., room temperature/light, 40°C/dark, etc.).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours; 1 week), remove a vial from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Calculate the percentage of the remaining parent compound relative to the initial (time zero) analysis.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time for each condition.

    • Determine the rate of degradation and the half-life of the compound under each condition.

Visualizations

cluster_storage Recommended Storage Solid Solid Compound Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Solid->Inert_Atmosphere Protect_Light Protect from Light (Amber Vial) Solid->Protect_Light Low_Temp Low Temperature (2-8°C or -20°C) Solid->Low_Temp 2-8°C Solution Compound in Solution Solution->Inert_Atmosphere Solution->Protect_Light Solution->Low_Temp -20°C

Caption: Best practices for storing this compound.

start Inconsistent Results or Compound Discoloration check_storage Review Storage Conditions (Light, Temp, Air Exposure?) start->check_storage check_handling Review Handling Procedures (Inert Atmosphere, Solvent Quality?) check_storage->check_handling run_hplc Analyze Purity via HPLC/LC-MS check_handling->run_hplc purity_ok Purity Acceptable? run_hplc->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes discard Discard and Use New Batch purity_ok->discard No modify_protocol Modify Protocol (Use Fresh Solutions, Degas Solvents) use_compound->modify_protocol

Caption: Troubleshooting workflow for stability issues.

cluster_oxidation Oxidation Pathway cluster_deiodination De-iodination Pathway parent This compound oxidized_intermediate Oxidized Intermediates (e.g., Nitroso compounds) parent->oxidized_intermediate [O], Light, Air deiodinated 1-methyl-1H-indazol-3-amine parent->deiodinated Light, Heat polymeric Polymeric Impurities oxidized_intermediate->polymeric

Caption: Potential degradation pathways.

Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine. Our aim is to address common challenges, particularly byproduct formation, to enhance reaction outcomes and purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective synthetic approach is a two-step process. The first step typically involves the formation of the indazole core, 1-methyl-1H-indazol-3-amine, which is then followed by a regioselective iodination at the C4 position.

Q2: What are the most common byproducts observed during the synthesis of this compound?

A2: The most prevalent byproducts are typically formed during the iodination step. These include over-iodinated species such as di-iodo and tri-iodo derivatives of the target molecule. Positional isomers, where the iodine atom is attached to other positions on the indazole ring, can also occur, although they are generally less common.

Q3: How can the formation of over-iodinated byproducts be minimized?

A3: A key strategy to control over-iodination is to carefully manage the stoichiometry of the reactants. Using a slight excess of the starting material, 1-methyl-1H-indazol-3-amine, relative to the iodinating agent (e.g., molecular iodine), can favor the desired mono-iodination.

Q4: What are the potential side reactions during the N-methylation step?

A4: When preparing the 1-methyl-1H-indazol-3-amine precursor, methylation can potentially occur at either the N1 or N2 position of the indazole ring. While the 1H-tautomer is generally more stable, the formation of the 2-methyl isomer is a possibility that needs to be monitored.

Q5: What purification techniques are most effective for removing byproducts?

A5: Purification of this compound from reaction byproducts is typically achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system. The choice of method will depend on the specific byproducts present and their polarity relative to the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction in either the indazole formation or iodination step.- Degradation of starting materials or product.- Suboptimal reaction conditions (temperature, time, solvent).- Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.- Use fresh, high-purity reagents and solvents.- Optimize reaction temperature and time based on literature procedures or systematic screening.
Presence of Multiple Spots on TLC After Iodination - Formation of over-iodinated byproducts (di- and tri-iodo compounds).- Formation of positional isomers of the iodo group.- Adjust the stoichiometry to use a slight excess (1.1-1.2 equivalents) of 1-methyl-1H-indazol-3-amine relative to the iodinating agent.- Control the reaction temperature; lower temperatures can sometimes improve selectivity.- Employ careful column chromatography for separation.
Product Contaminated with Starting Material - Incomplete iodination reaction.- Increase the reaction time or slightly increase the amount of the iodinating agent. Ensure the reaction has gone to completion via TLC or LC-MS before workup.
Formation of N2-Methyl Isomer - Non-selective methylation conditions.- The choice of base and solvent can influence the regioselectivity of N-methylation. Cesium carbonate in a polar aprotic solvent like DMF often favors N1 alkylation.

Experimental Protocols

A generalized two-step experimental protocol for the synthesis of this compound is provided below. Note: These are general procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 1-methyl-1H-indazol-3-amine

This step can be achieved through various published methods for the synthesis of 3-aminoindazoles followed by N-methylation. A common route involves the reaction of a 2-halobenzonitrile with hydrazine, followed by methylation.

  • Reaction: 2-Fluoro-6-methylbenzonitrile is reacted with hydrazine hydrate to form 7-methyl-1H-indazol-3-amine. This intermediate is then methylated, often using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or cesium carbonate in a solvent like DMF or acetonitrile.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Step 2: Iodination of 1-methyl-1H-indazol-3-amine

  • Materials:

    • 1-methyl-1H-indazol-3-amine

    • Iodine (I₂)

    • Potassium Hydroxide (KOH) or another suitable base

    • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Procedure:

    • Dissolve 1-methyl-1H-indazol-3-amine in DMF.

    • Add molecular iodine (I₂) to the solution.

    • Slowly add a base, such as potassium hydroxide, to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination 2-Fluoro-6-methylbenzonitrile 2-Fluoro-6-methylbenzonitrile Indazole Formation Indazole Formation 2-Fluoro-6-methylbenzonitrile->Indazole Formation Hydrazine Hydrazine Hydrazine->Indazole Formation 1-methyl-1H-indazol-3-amine Precursor 1-methyl-1H-indazol-3-amine Precursor Indazole Formation->1-methyl-1H-indazol-3-amine Precursor N-Methylation N-Methylation 1-methyl-1H-indazol-3-amine Precursor->N-Methylation Methylating Agent Methylating Agent Methylating Agent->N-Methylation 1-methyl-1H-indazol-3-amine 1-methyl-1H-indazol-3-amine N-Methylation->1-methyl-1H-indazol-3-amine Iodination Iodination 1-methyl-1H-indazol-3-amine->Iodination Iodinating Agent Iodinating Agent Iodinating Agent->Iodination This compound This compound Iodination->this compound

Caption: Synthetic workflow for this compound.

Byproduct Formation Pathway

G 1-methyl-1H-indazol-3-amine 1-methyl-1H-indazol-3-amine Iodination Iodination 1-methyl-1H-indazol-3-amine->Iodination Desired Product This compound Iodination->Desired Product Mono-iodination Over-iodination Over-iodination Iodination->Over-iodination Excess Iodinating Agent Positional Isomers Other Iodo-isomers Iodination->Positional Isomers Di-iodo Byproduct Di-iodo-1-methyl-1H-indazol-3-amine Over-iodination->Di-iodo Byproduct Tri-iodo Byproduct Tri-iodo-1-methyl-1H-indazol-3-amine Over-iodination->Tri-iodo Byproduct

Caption: Potential byproduct formation pathways during iodination.

Troubleshooting Logic

G Low Yield or Impure Product Low Yield or Impure Product Check Starting Materials Check Starting Materials Low Yield or Impure Product->Check Starting Materials Purity? Check Starting Materials->Low Yield or Impure Product Impure Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Materials->Optimize Reaction Conditions OK Optimize Reaction Conditions->Low Yield or Impure Product Suboptimal Refine Purification Refine Purification Optimize Reaction Conditions->Refine Purification Optimized Refine Purification->Low Yield or Impure Product Ineffective Pure Product Pure Product Refine Purification->Pure Product Successful

Technical Support Center: Large-Scale Purification of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the large-scale purification of 4-Iodo-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common large-scale purification methods for Active Pharmaceutical Ingredients (APIs) like this compound?

A1: For large-scale purification of solid APIs, the most common and cost-effective methods are crystallization and filtration.[1][2] Distillation is used for volatile compounds, and chromatography is generally employed for more challenging separations or at earlier stages of development due to higher costs at scale.[1][2][3]

  • Crystallization: This is a primary technique for purifying solid compounds. It involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool, which causes the desired compound to crystallize while impurities remain in the "mother liquor".[2] For industrial scale, this process is highly optimized for yield and purity.

  • Filtration: Used to separate insoluble impurities from the API in a solution. Techniques like centrifugation and vacuum filtration are common to speed up the process on a large scale.[1]

  • Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography can be used.[2][3] While providing high purity, these methods can be expensive and generate significant solvent waste, making them less ideal for very large quantities unless absolutely necessary.[3]

Q2: How do I select an appropriate solvent system for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point).[2] For related iodo-imidazole compounds, mixed solvent systems like isopropanol/n-hexane or ethyl acetate/n-hexane have been successfully used.[4][5][6] A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "bad" anti-solvent (in which it is insoluble) to induce crystallization.[2]

Q3: What are the potential sources of impurities in my crude this compound product?

A3: Impurities can originate from various sources throughout the synthesis and manufacturing process.[1] Common sources include:

  • Raw Materials: Impurities present in the starting materials.[1]

  • Manufacturing Process: Byproducts from side reactions or changes in reaction conditions like temperature or pH.[1]

  • Incomplete Reactions: Unreacted starting materials or intermediates.[1]

  • Reagents and Solvents: Contaminants from the solvents and reagents used during synthesis.[1]

  • Degradation: The final API may degrade over time, forming degradation products.[1] For iodo-substituted indazoles, impurities could include isomers or over-iodinated species.[7]

Q4: Is column chromatography a viable option for purifying this compound on a large scale?

A4: Yes, preparative chromatography is a widely used purification technique for pharmaceutical APIs, especially during clinical development phases when high purity is critical.[3] However, for commercial, large-scale manufacturing, the process must be carefully optimized to reduce costs and maximize efficiency.[3] Techniques like normal-phase, reversed-phase, and ion-exchange chromatography are frequently used.[3] The main drawbacks are the high solvent consumption and cost associated with the stationary phase (e.g., silica gel).

Troubleshooting Guides

Problem: My compound is "oiling out" instead of crystallizing during recrystallization.

Possible Cause Solution
Rapid Cooling The solution is being cooled too quickly, preventing the formation of an ordered crystal lattice. Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[4]
Inappropriate Solvent The chosen solvent system may not be ideal. Try adjusting the ratio of solvents in a mixed system or select a different solvent pair.[4]
High Impurity Load Significant impurities can depress the melting point of the compound, leading to the formation of an oil.[4] Consider pre-purification with a charcoal treatment to remove colored impurities or an initial wash (trituration) with a solvent in which the desired compound is insoluble.[2][4]
Undersaturated Solution The compound may be melting in an insufficient amount of hot solvent rather than dissolving. Add a small amount of additional hot solvent to ensure complete dissolution before cooling.[4]

Problem: No crystals are forming after the solution has cooled.

Possible Cause Solution
Solution is Not Supersaturated Too much solvent may have been used. Slowly evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.[4]
High Kinetic Barrier to Nucleation The solution is supersaturated, but crystal formation has not been initiated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[4]
Compound is Too Soluble The compound is too soluble in the chosen solvent, even at low temperatures. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity is observed, then add a drop of the primary solvent to redissolve and allow it to recrystallize.[2]

Quantitative Data Summary

Table 1: Comparison of Large-Scale Purification Methods

MethodTypical PurityTypical YieldThroughputRelative CostKey Considerations
Recrystallization >99%[2]70-95%HighLowHighly dependent on solvent selection; risk of oiling out.[2][4]
Flash Chromatography >98%60-90%MediumMediumGood for complex mixtures; generates solvent waste.[3]
Preparative HPLC >99.5%50-85%Low-MediumHighHighest purity; best for high-value compounds or difficult separations.[2][3]
Trituration/Washing Purity Enrichment>90%HighVery LowA simple pre-purification or final polishing step.[2]

Note: Values are representative and can vary significantly based on the specific compound, scale, and process optimization.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization

This protocol is a general procedure based on standard practices for purifying heterocyclic amines and iodo-substituted compounds.[2][4][5]

  • Solvent Selection: Based on laboratory-scale trials, select an appropriate solvent system (e.g., Isopropanol/n-Hexane). The ratio of crude product to solvent often ranges from 1 g to 5-20 mL.[5]

  • Dissolution: In a suitably sized reactor, charge the crude this compound. Add the minimum amount of the primary solvent (e.g., isopropanol) required to form a slurry.

  • Heating: Heat the mixture to the boiling point of the solvent with constant agitation until all the solid has completely dissolved. Add more hot solvent in small portions if needed, ensuring the minimum required volume is used.[2]

  • Decolorization (Optional): If the solution is highly colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for several minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated filter to remove them, preventing premature crystallization.[4]

  • Crystallization: Allow the solution to cool down slowly and without agitation. Slow cooling is crucial for forming large, pure crystals. Once at ambient temperature, further cool the mixture using an ice bath or chiller to maximize crystal formation.[4]

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove all residual solvent.

Protocol 2: Large-Scale Flash Chromatography
  • Column Selection & Packing: Select a column of appropriate size for the amount of material. Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Apply the sample to the top of the packed column.

  • Elution: Begin pumping the mobile phase (eluent) through the column. The separation can be isocratic (constant eluent composition) or a gradient (eluent composition changes over time).

  • Fraction Collection: Collect fractions as the eluent exits the column. Monitor the separation using an in-line detector (e.g., UV) or by analyzing fractions with Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.

Visualizations

Purification_Workflow Crude Crude API from Synthesis Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Purification Purification Step Dissolution->Purification Crystallization Recrystallization Purification->Crystallization Primary Method Chromatography Chromatography Purification->Chromatography Alternative Isolation Isolation via Filtration Crystallization->Isolation Chromatography->Isolation (after solvent removal) Drying Drying under Vacuum Isolation->Drying MotherLiquor Mother Liquor & Impurities Isolation->MotherLiquor Pure Pure API (>99%) Drying->Pure

Caption: General workflow for the large-scale purification of an API.

Troubleshooting_Recrystallization Start Problem during Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals SlowCool Action: Cool Slower & Re-dissolve if needed OilingOut->SlowCool Yes ChangeSolvent Action: Adjust or Change Solvent System OilingOut->ChangeSolvent Yes PrePurify Action: Pre-purify (e.g., Charcoal) OilingOut->PrePurify Yes Induce Action: Scratch Flask or Add Seed Crystal NoCrystals->Induce Yes Concentrate Action: Reduce Solvent Volume NoCrystals->Concentrate Yes AddAntiSolvent Action: Add Anti-Solvent NoCrystals->AddAntiSolvent Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

overcoming low reactivity of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 4-iodo-1-methyl-1H-indazol-3-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

The reactivity of iodo-indazoles is influenced by a combination of electronic and steric factors[1]. In the case of this compound, several factors may contribute to its challenging nature:

  • Electronic Effects: While the C3 position of the indazole ring is generally electron-deficient and highly reactive, the electronic influence at the C4 position is different[1]. The presence of the amino group at C3, an electron-donating group, can increase the electron density at the C4 position, making the C4-I bond less susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle[2].

  • Steric Hindrance: The iodine atom at the C4 position is flanked by substituents at C3 (amine) and potentially C5. Additionally, the N1-methyl group contributes to the overall steric bulk around the reaction center. This steric congestion can hinder the approach of the bulky palladium catalyst, thereby reducing the reaction rate[1].

Q2: My Suzuki-Miyaura coupling reaction is failing. What are the first troubleshooting steps?

Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended[2]. Key areas to investigate include the catalyst system, base, and reaction conditions.

Troubleshooting Workflow for Cross-Coupling Reactions

G start Low or No Product Formation reagents Are Starting Materials Pure and Dry? start->reagents catalyst Is the Catalyst/Ligand System Optimal? base Is the Base Choice and Quality Appropriate? catalyst->base Catalyst OK change_catalyst Action: Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and sterically demanding, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). catalyst->change_catalyst No conditions Are the Reaction Conditions Suitable? base->conditions Base OK change_base Action: Test stronger bases (e.g., NaOt-Bu, K3PO4). Ensure base is fresh and anhydrous. base->change_base No change_conditions Action: Increase reaction temperature (use high-boiling solvent like dioxane or toluene). Ensure system is rigorously deoxygenated. conditions->change_conditions No success Problem Solved conditions->success Conditions OK reagents->catalyst Reagents OK check_reagents Action: Use fresh, anhydrous solvent. Verify purity of iodo-indazole and boronic acid/ester. reagents->check_reagents No change_catalyst->base change_base->conditions change_conditions->success check_reagents->catalyst

Caption: A logical workflow for troubleshooting challenging cross-coupling reactions.

Q3: Which ligands are recommended for Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds[3]. For challenging substrates, the choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands are often required to promote efficient catalytic turnover.

  • Recommended Ligands: For couplings involving indazoles, ligands like tBuXPhos have been shown to be effective[4]. Other "second-generation" biaryl phosphine ligands such as XPhos , RuPhos , and BrettPhos are excellent starting points for optimization[4][5]. These ligands help stabilize the palladium center and facilitate the reductive elimination step[3].

  • Catalyst Precursors: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃[5].

Q4: My Sonogashira coupling with this compound is not working. What should I consider?

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is known to be sensitive to reaction conditions[6].

  • Copper Co-catalyst: The role of the copper(I) salt (typically CuI) is crucial. Ensure it is fresh and added under an inert atmosphere to avoid premature oxidation[6][7]. In some cases, copper-free Sonogashira conditions can be explored, although this often requires specific ligands[8].

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent as well[9].

  • N-H Interference: Although your substrate is N-methylated, it's important to note that for other indazoles, the acidic N-H proton can interfere with the catalytic cycle. N-protection is often essential for successful Sonogashira couplings of other iodoindazoles[2][7][10].

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inactive Catalyst Use a more active catalyst system. For challenging substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is often a robust choice[11]. Alternatively, use a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
Insufficiently Strong Base The choice of base is critical for activating the boronic acid[12]. Switch from weaker bases (e.g., Na₂CO₃) to stronger inorganic bases like K₃PO₄ or Cs₂CO₃, or an organic base like NaOt-Bu[2]. Ensure the base is finely powdered and anhydrous.
Poor Solvent Quality Solvents must be anhydrous and thoroughly deoxygenated. Use freshly distilled or sparged solvents (e.g., dioxane, toluene, DMF)[2]. The addition of some water can sometimes be beneficial in Suzuki reactions, but this must be optimized[13].
Low Reaction Temperature The C4-I bond may require more thermal energy for oxidative addition. Increase the reaction temperature, potentially using microwave irradiation to access higher temperatures for shorter reaction times[5][14].
Boronic Acid/Ester Degradation Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable pinacol boronate ester[2].
Issue 2: Failure of Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Incorrect Ligand Choice This is the most common failure point. Screen a panel of modern, sterically hindered biarylphosphine ligands such as tBuXPhos, RuPhos, or BrettPhos, which are designed for challenging couplings[4].
Incompatible Base Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for high reaction rates, but it is incompatible with some functional groups[4]. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative, especially when proton tolerance is needed[4].
Catalyst Poisoning The amine functionality on the indazole ring or the coupling partner could potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading (2-5 mol %) or a more robust ligand can sometimes overcome this issue.
Oxygen Sensitivity The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen)[4].

General Experimental Protocols

Disclaimer: These are general starting procedures and require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

To a reaction vessel, add the this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.)[11][13]. The vessel is evacuated and backfilled with an inert gas (Argon or N₂). Add the solvent (e.g., a 4:1 mixture of dioxane and water)[13]. Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol %) under a positive pressure of inert gas[11]. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

In a glovebox or under a strict inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable ligand (e.g., tBuXPhos, 6 mol %), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vessel[5][15]. Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.). Add anhydrous, deoxygenated toluene or dioxane. Seal the vessel and heat to 100-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

To an oven-dried flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol %), and a copper co-catalyst (e.g., CuI, 5 mol %)[2][6]. Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent such as triethylamine (Et₃N) followed by the terminal alkyne (1.2-1.5 equiv.). Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction can be carried out under mild conditions, often at room temperature[6]. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add trans Transmetalation Intermediate ox_add->trans red_elim Reductive Elimination Precursor trans->red_elim red_elim->pd0 label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->ox_add amine_complex Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]⁺I⁻ ox_add->amine_complex amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex - Base-H⁺I⁻ amido_complex->pd0 label1 Oxidative Addition label2 Amine Binding & Deprotonation label3 Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

analytical methods for detecting impurities in 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1-methyl-1H-indazol-3-amine. The following sections address common issues encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for substituted indazoles, potential impurities include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis process.

  • Isomeric impurities: Incorrect positioning of the iodo or methyl group.

  • Under- or over-iodinated species: Compounds with no iodine or multiple iodine atoms.

  • De-iodinated product: Loss of the iodine atom from the indazole ring.

  • N-oxide derivatives: Oxidation of the amine or indazole nitrogen atoms.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying unknown impurities by providing molecular weight information.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile or semi-volatile impurities, though derivatization may be necessary for the polar amine group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the definitive structural elucidation of isolated impurities.[3][4]

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica-based column packing.[5][6] To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., using a phosphate or formate buffer) to ensure the analyte is consistently protonated and to suppress the ionization of silanol groups.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[5]

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Lower Injection Volume: Overloading the column can exacerbate peak tailing. Try reducing the injection volume.[5]

Q4: I am observing unexpected peaks in my chromatogram after storing the sample for some time. What could be the reason?

A4: The appearance of new peaks upon storage suggests degradation of the compound. Halogenated aromatic amines can be susceptible to oxidation and photodegradation. To minimize degradation, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.[6]- Adjust mobile phase pH to be more acidic. - Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase.
Column overload.[5]- Reduce sample concentration or injection volume.
Inappropriate injection solvent.[5]- Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure proper mobile phase preparation and degassing. - Check the HPLC pump for leaks or pressure fluctuations.
Column temperature variations.- Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the mobile phase, injection system, or column.- Use high-purity solvents and freshly prepared mobile phase. - Purge the injection port and wash the column.
Low Signal Intensity Incorrect detection wavelength.- Determine the UV maximum absorbance (λmax) of the compound and set the detector accordingly.
Sample degradation.- Prepare fresh samples and store them properly.
GC Method Troubleshooting
Problem Possible Cause(s) Recommended Action(s)
No or Small Peaks Sample degradation in the hot injector.- Use a lower injector temperature. - Consider derivatization to increase thermal stability.
Active sites in the liner or column.- Use a deactivated liner and a column suitable for amines.
Peak Tailing Adsorption of the amine group on active sites.- Use a base-deactivated column. - Check for and replace a contaminated liner.
Baseline Noise or Drift Column bleed at high temperatures.- Ensure the column temperature does not exceed its recommended maximum. - Condition the column properly.
Contaminated carrier gas.- Use high-purity carrier gas and install traps to remove oxygen and moisture.

Experimental Protocols

Proposed HPLC-UV Method for Impurity Profiling

This is a proposed starting method and may require optimization.

  • Column: C18 reverse-phase column with end-capping, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax of the main compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Proposed GC-MS Method for Volatile Impurities

This method is suitable for identifying potential volatile or semi-volatile impurities.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polydimethylsiloxane stationary phase (or similar).[7]

  • Injector Temperature: 250 °C[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

impurity_analysis_workflow cluster_sample Sample Preparation cluster_screening Initial Screening cluster_decision Evaluation cluster_pass Acceptable Purity cluster_fail Impurity Identification & Characterization sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc_uv HPLC-UV Analysis dissolve->hplc_uv decision Impurities Detected? hplc_uv->decision pass Report Results decision->pass No lc_ms LC-MS Analysis (Molecular Weight) decision->lc_ms Yes report Final Impurity Profile Report pass->report isolate Preparative HPLC (Isolate Impurity) lc_ms->isolate gc_ms GC-MS Analysis (Volatile Impurities) gc_ms->isolate nmr NMR Spectroscopy (Structure Elucidation) isolate->nmr nmr->report troubleshooting_peak_tailing start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is a Base-Deactivated Column in Use? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a Base-Deactivated or End-Capped C18 Column check_column->change_column No check_additive Is a Mobile Phase Additive Used? check_column->check_additive Yes change_column->check_additive add_tea Add 0.1% Triethylamine (TEA) to the Mobile Phase check_additive->add_tea No check_overload Is the Peak Asymmetry Concentration Dependent? check_additive->check_overload Yes add_tea->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes end Peak Shape Improved check_overload->end No reduce_load->end

References

Validation & Comparative

A Comparative Guide to 4-Iodo-1-methyl-1H-indazol-3-amine and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of an iodine atom onto the indazole ring provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. This guide offers an objective comparison of 4-Iodo-1-methyl-1H-indazol-3-amine with other iodo-indazole isomers, focusing on their synthesis and reactivity in key transformations, supported by experimental data.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the iodine atom. Electronic and steric factors play a crucial role in the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.

Generally, the reactivity of the C-I bond on the indazole ring follows the trend: C3 > C5 > C7 > C4 ≈ C6. The C3 position is the most electron-deficient, rendering the C-I bond highly susceptible to oxidative addition. Conversely, the C4 and C6 positions are more electron-rich, leading to lower reactivity. The reactivity of the C5 and C7 positions falls in between.

For 3-iodoindazoles, N-protection of the indazole is often recommended to prevent side reactions and catalyst inhibition, leading to improved yields in cross-coupling reactions.[1]

Synthesis of Iodo-Indazole Building Blocks

The synthesis of iodo-indazole isomers typically involves the direct iodination of the corresponding indazole precursor. The choice of iodinating agent and reaction conditions can influence the regioselectivity of the reaction.

A plausible, though not explicitly documented, synthetic route for this compound is proposed below based on established chemical principles.

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could begin with the nitration of 1-methyl-1H-indazole, followed by reduction of the nitro group to an amine, subsequent iodination, and finally, amination at the 3-position. A more direct approach might involve the cyclization of a suitably substituted o-tolunitrile derivative.

Below is a generalized workflow for the synthesis of a substituted iodo-indazole.

General Synthetic Workflow for Iodo-Indazoles cluster_synthesis Synthesis of Iodo-Indazole cluster_coupling Cross-Coupling Reaction Start Substituted Indazole Iodination Iodination (e.g., I₂, KOH, DMF) Start->Iodination Product Iodo-Indazole Isomer Iodination->Product Coupling_Start Iodo-Indazole Isomer Coupling_Reaction Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Coupling_Start->Coupling_Reaction Coupling_Product Functionalized Indazole Coupling_Reaction->Coupling_Product Kinase Inhibitor Discovery Workflow Scaffold Iodo-Indazole Scaffold Library Library Synthesis (Cross-Coupling Reactions) Scaffold->Library Screening High-Throughput Screening (Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Indazole Inhibitor Inhibitor->Kinase2

References

A Comparative Guide to Purity Characterization of 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For a compound such as 4-Iodo-1-methyl-1H-indazol-3-amine, a versatile building block in medicinal chemistry, ensuring high purity is critical for reproducible biological data and for meeting stringent regulatory standards. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with supporting experimental protocols and data.

Introduction to Purity Analysis

Purity analysis of a chemical compound involves both qualitative identification of the main component and quantitative determination of any impurities present. For this compound, potential impurities could include starting materials, reagents, by-products from the synthesis, or degradation products. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput.

Key Characterization Techniques: A Comparison

A multi-pronged approach is often the most effective strategy for a comprehensive purity assessment. The most common and powerful techniques for the characterization of substituted indazoles and similar heterocyclic amines include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the purity analysis of a sample of this compound using various techniques. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS¹H NMR
Purity (%) 99.599.6>99 (relative)
Limit of Detection (LOD) ~0.01%<0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%<0.015%~0.3%
Specificity Moderate to HighHighHigh
Throughput HighHighLow to Moderate
Primary Application Quantitative PurityImpurity IdentificationStructural Confirmation & Purity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for determining the purity of organic compounds.[2]

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[5][6][7]

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[6]

Protocol:

  • LC Conditions: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Acquisition: Acquire data in both full scan and, for targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass-to-charge ratio of the main peak should correspond to the molecular weight of this compound. Impurities can be identified by their respective mass-to-charge ratios.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying signals from impurities.[8][9]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard with a distinct, non-overlapping signal (e.g., maleic acid).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.

  • Data Analysis:

    • The purity is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of the internal standard's signal.

    • The absence of significant impurity signals in the spectrum indicates high purity.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 4-Iodo-1-methyl-1H- indazol-3-amine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: Workflow for HPLC-UV Purity Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Sample 4-Iodo-1-methyl-1H- indazol-3-amine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column MassSpec Mass Spectrometer Column->MassSpec TIC Generate Total Ion Chromatogram (TIC) MassSpec->TIC MassSpectra Acquire Mass Spectra of Peaks MassSpec->MassSpectra Purity Calculate Purity & Identify Impurities TIC->Purity MassSpectra->Purity

Caption: Workflow for LC-MS Purity and Impurity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Sample 4-Iodo-1-methyl-1H- indazol-3-amine Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Internal Standard Standard->Dissolve Acquisition Data Acquisition Dissolve->Acquisition Spectrum Generate ¹H NMR Spectrum Acquisition->Spectrum Integration Peak Integration Spectrum->Integration Purity Calculate Purity vs. Internal Standard Integration->Purity

Caption: Workflow for ¹H NMR Purity Analysis.

Conclusion

The characterization of this compound purity is best achieved through the synergistic use of multiple analytical techniques. HPLC-UV provides a reliable and high-throughput method for routine purity assessments. LC-MS is invaluable for the sensitive detection and identification of unknown impurities. ¹H NMR spectroscopy offers an orthogonal method for purity confirmation and is unparalleled for structural verification. For researchers and drug development professionals, a comprehensive understanding of these techniques and their appropriate application is essential for ensuring the quality and integrity of their scientific work.

References

Comparative Analysis of the Biological Activity of 1H-Indazol-3-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole-3-amine scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. Various analogs have demonstrated significant biological activity across a range of cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest. This guide provides a comparative overview of the in vitro anticancer activity of several key 1H-indazole-3-amine derivatives, supported by experimental data and detailed methodologies.

In Vitro Anticancer Activity of 1H-Indazole-3-amine Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1H-indazole-3-amine analogs against various human cancer cell lines. These compounds exhibit a range of potencies and selectivities, highlighting the impact of different substitutions on the indazole core.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[1][2]
A549Lung>40[1][2]
PC-3Prostate>40[1][2]
Hep-G2Hepatoma>40[1][2]
HEK-293Normal Kidney33.2[1][2]
5k Hep-G2Hepatoma3.32[2]
HEK-293Normal Kidney12.17[3]
2f 4T1Breast0.23[4]
A549Lung1.15[4]
HepG2Hepatoma0.80[4]
MCF-7Breast0.34[4]
HCT116Colon>10[4]
2a MCF-7Breast1.15[4]
HCT116Colon4.89[4]
A549Lung>10[4]
4T1Breast>10[4]
HepG2Hepatoma>10[4]

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the potential mechanisms through which 1H-indazole-3-amine analogs exert their anticancer effects. Compound 6o , for instance, has been shown to induce apoptosis and affect the cell cycle in K562 cells, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[1][2] Compound 2f was also found to promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[4] Furthermore, 1H-indazole derivatives are being explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[5]

G cluster_0 Apoptosis Regulation cluster_1 Cell Cycle Control Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Indazol_Analog 1H-Indazol-3-amine Analog (e.g., 6o, 2f) Indazol_Analog->Bcl2 Inhibits Indazol_Analog->Bax Promotes p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes MDM2 MDM2 MDM2->p53 Inhibits (degradation) Indazol_Analog2 1H-Indazol-3-amine Analog (e.g., 6o) Indazol_Analog2->MDM2 Inhibits

Caption: Proposed mechanism of action for anticancer 1H-indazol-3-amine analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1H-indazole-3-amine analogs for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Apoptosis Detection Assay (Annexin V-FITC and PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following compound treatment.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This method is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blotting

Western blotting is used to analyze the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, p53, MDM2).

  • Protein Extraction: Following compound treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow In Vitro Anticancer Activity Workflow start Synthesized 1H-Indazol-3-amine Analogs mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select potent compounds cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Select potent compounds western Western Blot (Protein Expression) apoptosis->western cell_cycle->western mechanism Elucidate Mechanism of Action western->mechanism

Caption: General experimental workflow for evaluating the anticancer activity of 1H-indazole-3-amine analogs.

References

Comparative Analysis of 4-Iodo-1-methyl-1H-indazol-3-amine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anticancer activity. This guide provides a comparative analysis of a series of 4-Iodo-1-methyl-1H-indazol-3-amine derivatives, focusing on their in vitro antiproliferative activity against a panel of human cancer cell lines. The data presented herein is compiled from a study by Liu et al. (2023), which systematically explored the structure-activity relationships (SAR) of this chemical series.[1]

Quantitative Comparison of Biological Activity

The antiproliferative activity of the synthesized this compound derivatives was evaluated against four human cancer cell lines: K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.

Mercaptoacetamide-Linked Indazole Derivatives

This series of compounds (designated as 5a-5q ) incorporates a mercaptoacetamide linker.

Compound IDR GroupK562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
5a Phenyl9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5k Not Specified in Abstract12.17 ± 2.85Not SpecifiedNot Specified3.32 ± 0.43

Note: Data for the full series (5a-5q) was not available in the provided search results. Compound 5k was highlighted for its potent activity against HepG2 cells but also showed high toxicity to normal HEK-293 cells (IC50 = 12.17 µM).[1]

Piperazine-Linked Indazole Derivatives

This series of compounds (designated as 6a-6u ) features a piperazine linker, which was introduced to potentially improve the physicochemical properties of the molecules.[1]

Compound IDR GroupK562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
6a Not Specified in Abstract5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6o Not Specified in Abstract5.15 ± 0.55Not SpecifiedNot SpecifiedNot Specified

Note: Data for the full series (6a-6u) was not available in the provided search results. Compound 6o demonstrated promising activity against the K562 cell line with good selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[1]

Structure-Activity Relationship (SAR) Summary

Based on the available data, the following preliminary structure-activity relationships can be inferred:

  • The nature of the linker and the substituent (R group) significantly influences the antiproliferative activity and selectivity of the compounds.

  • The mercaptoacetamide-linked derivative 5k showed potent activity against the HepG2 cell line, but its lack of selectivity against normal cells makes it a less desirable candidate for further development.[1]

  • The piperazine-linked derivative 6o exhibited promising activity against the K562 cell line and a better selectivity profile, suggesting that the piperazine moiety may be beneficial for improving the therapeutic index.[1]

Experimental Protocols

The following is a generalized description of the key experiments cited in the analysis.

Synthesis of 1H-indazole-3-amine Derivatives

The general synthetic route for the target compounds is outlined below.[1]

  • Formation of the Indazole Core: The synthesis typically starts with a substituted 2-fluorobenzonitrile, which is cyclized with hydrazine hydrate to form the 1H-indazol-3-amine core.[1]

  • Suzuki Coupling: Substituents at the 5-position of the indazole ring can be introduced via a Suzuki coupling reaction with the corresponding boronic acid esters.[1]

  • Linker and Side Chain Addition: The core is then acylated with chloroacetic anhydride, followed by coupling with various thiophenols or piperazines to yield the final mercaptoacetamide-linked or piperazine-linked derivatives, respectively.[1]

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cell lines (K562, A549, PC-3, and HepG2) and a normal human embryonic kidney cell line (HEK-293) were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Visualizations

Signaling Pathway of Compound 6o

The following diagram illustrates the proposed signaling pathway through which compound 6o is believed to exert its apoptotic effects in K562 cells, potentially by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[1]

G cluster_cell K562 Cell Compound_6o Compound 6o Bcl2_Family Bcl-2 Family (Anti-apoptotic) Compound_6o->Bcl2_Family Inhibition p53_MDM2 p53/MDM2 Pathway Compound_6o->p53_MDM2 Modulation Apoptosis Apoptosis Bcl2_Family->Apoptosis p53_MDM2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_MDM2->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for compound 6o in K562 cells.

Experimental Workflow for Antiproliferative Assay

The diagram below outlines the general workflow for evaluating the in vitro antiproliferative activity of the synthesized indazole derivatives.

G Start Start Cell_Culture Culture Cancer & Normal Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Indazole Derivatives Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50 Calculate IC50 Values Data_Analysis->IC50 End End IC50->End

Caption: General workflow for the in vitro antiproliferative MTT assay.

References

Validating the Molecular Structure of 4-Iodo-1-methyl-1H-indazol-3-amine: A Comparative Guide to Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography for the structural validation of 4-Iodo-1-methyl-1H-indazol-3-amine, alongside alternative techniques, supported by experimental data and protocols.

The precise knowledge of a molecule's atomic arrangement, bond lengths, and angles is fundamental for understanding its chemical behavior, and in the case of pharmaceuticals, its interaction with biological targets.[1] Single-crystal X-ray diffraction (scXRD) has long been considered the "gold standard" for determining the absolute structure of small molecules.[2] However, advancements in analytical techniques now offer viable alternatives, particularly when obtaining suitable single crystals for scXRD proves challenging.[2][3]

This guide will compare single-crystal X-ray diffraction with two prominent alternative methods: three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) combined with powder X-ray diffraction (PXRD).

Comparative Analysis of Structural Validation Techniques

The following table summarizes key performance indicators for single-crystal X-ray diffraction and its alternatives in the context of small molecule structural analysis.

ParameterSingle-Crystal X-ray Diffraction (scXRD)Three-Dimensional Electron Diffraction (3DED)Crystal Structure Prediction (CSP) with PXRD
Sample Requirement Single crystal, typically >0.1 mm in all dimensions[4][5]Microcrystalline powder (crystal size ~0.5 µm is ideal)[2]Polycrystalline powder
Data Resolution Typically high resolution (<1 Å)Can be lower resolution (e.g., 2 Å)[6]Dependent on the quality of the powder pattern
Primary Advantage Unambiguous determination of atomic positions and absolute configuration[1][7]Ability to work with extremely small crystals, often orders of magnitude smaller than for scXRD[2]Does not require single crystals; can solve structures from powder data[3]
Key Limitation Requirement for diffraction-quality single crystals, which can be difficult to grow[4][5]Susceptible to dynamical scattering effects; data completeness can be lower[2]Computationally intensive; success is not guaranteed and depends on the accuracy of the computational model[3]
Root-Mean-Square Deviation (RMSD) from scXRD N/A (Reference Method)Excellent agreement (e.g., 0.0796 Å for MK-2022)[2]High agreement (e.g., 0.035 Å for MK-2022)[2]

Experimental Workflow for Structural Validation

The general workflow for validating a molecular structure using these crystallographic techniques involves several key stages, from sample preparation to final structure refinement. The choice of method often depends on the nature of the sample that can be obtained.

Structural_Validation_Workflow cluster_Sample Sample Preparation cluster_Crystallization Crystallization / Sample Form cluster_Data_Collection Data Collection cluster_Structure_Solution Structure Solution & Refinement Sample Synthesized This compound Single_Crystal Single Crystal (>0.1 mm) Sample->Single_Crystal Slow Evaporation, Vapor Diffusion, Cooling Microcrystals Microcrystalline Powder (< 2µm) Sample->Microcrystals Powder Polycrystalline Powder Sample->Powder scXRD Single-Crystal X-ray Diffraction Single_Crystal->scXRD 3DED 3D Electron Diffraction Microcrystals->3DED PXRD Powder X-ray Diffraction Powder->PXRD Direct_Methods Direct Methods / Phasing scXRD->Direct_Methods 3DED->Direct_Methods CSP Crystal Structure Prediction PXRD->CSP Refinement Structural Refinement Direct_Methods->Refinement CSP->Refinement Validated_Structure Validated_Structure Refinement->Validated_Structure Final Structure (Coordinates, Bond Lengths, Angles)

Caption: Workflow comparing structural validation pathways.

Detailed Experimental Protocols

1. Single-Crystal X-ray Diffraction (scXRD)

This protocol outlines the fundamental steps for determining the crystal structure of a small molecule like this compound.

  • Crystal Growth: High-quality single crystals are paramount for successful scXRD analysis.[4][5] Common methods for growing crystals from solution include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.[8] Sublimation can also be an effective technique for certain compounds.[8] A suitable crystal should be selected, typically with dimensions greater than 0.1 mm, and free of significant defects.[5]

  • Data Collection: The selected crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 172 K) to minimize thermal vibrations of the atoms.[9] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected by a detector.[9][10]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is often solved for small molecules using ab initio or direct methods.[5] This yields an initial electron density map. From this map, the positions of the atoms in the crystal's unit cell can be determined. The structural model is then refined using least-squares methods to best fit the experimental diffraction data.[10]

2. Three-Dimensional Electron Diffraction (3DED)

3DED is a powerful technique for structure determination from nanocrystals, which are too small for conventional X-ray diffraction.[2]

  • Sample Preparation: A microcrystalline powder of the sample is deposited on a transmission electron microscopy (TEM) grid.

  • Data Collection: The grid is placed in a cryo-electron microscope (cryo-EM). A single nanocrystal is isolated, and a series of electron diffraction patterns are collected as the crystal is continuously rotated.[2]

  • Structure Solution: The collected diffraction data are processed and assembled into a three-dimensional diffraction volume. The structure is then solved using methods analogous to those in X-ray crystallography.[2]

3. Crystal Structure Prediction (CSP) with Powder X-ray Diffraction (PXRD)

This combined computational and experimental approach is useful when only polycrystalline powder is available.

  • Data Collection (PXRD): An experimental powder X-ray diffraction pattern of the bulk material is collected.

  • Computational Modeling (CSP): A computational search is performed to generate a multitude of plausible crystal structures based on the molecule's chemical diagram. These predicted structures are ranked by their calculated lattice energies.[3]

  • Structure Validation: The powder diffraction patterns for the most stable predicted crystal structures are calculated and compared to the experimental PXRD pattern. The predicted structure that provides the best match to the experimental data is considered the correct one.[3]

Logical Relationship of Validation Techniques

The choice of technique is primarily dictated by the success of the crystallization process. Single-crystal X-ray diffraction remains the preferred method due to its ability to provide highly accurate and unambiguous structural information. However, when single crystals are not obtainable, 3DED and CSP with PXRD offer powerful alternatives to elucidate the molecular structure.

Method_Selection_Logic Start Obtain Pure Sample of This compound Crystallization Attempt to Grow Single Crystals Start->Crystallization Success Successful Growth of Diffraction-Quality Single Crystals? Crystallization->Success scXRD Perform Single-Crystal X-ray Diffraction (scXRD) Success->scXRD Yes Powder Is the Sample a Microcrystalline Powder? Success->Powder No Structure Determine Molecular Structure scXRD->Structure 3DED Perform 3D Electron Diffraction (3DED) Powder->3DED Yes CSP_PXRD Perform Powder X-ray Diffraction (PXRD) and Crystal Structure Prediction (CSP) Powder->CSP_PXRD No (Bulk Powder) 3DED->Structure CSP_PXRD->Structure

Caption: Decision tree for selecting a structural validation method.

References

A Comparative Efficacy Analysis of 4-Iodo-1-methyl-1H-indazol-3-amine Based Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology.[1][2] This guide provides a comparative overview of the efficacy of a hypothetical inhibitor derived from the 4-Iodo-1-methyl-1H-indazol-3-amine scaffold, benchmarked against established kinase inhibitors. The focus of this comparison is on the inhibition of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).

Quantitative Efficacy Comparison

The following table summarizes the in-vitro anti-proliferative activity of IMID's parent compound analog (AKE-72) and leading BCR-ABL inhibitors against the K562 human CML cell line, which is positive for the BCR-ABL fusion protein. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of cell growth.

CompoundTarget(s)K562 Cell Line IC50Reference(s)
IMID (extrapolated from AKE-72) Pan-BCR-ABL (including T315I mutant) < 10 nM (GI50) [5]
ImatinibBCR-ABL, c-Kit, PDGFR~232 - 750 nM[6][7][8]
NilotinibBCR-ABL~12.3 µM - 30 nM[9][10][11]
DasatinibBCR-ABL, Src family kinases~1.0 nM[6][12][13]
PonatinibPan-BCR-ABL, VEGFR, FGFR, PDGFR~0.02 - 7.2 nM[1][14][15][16][17]

Signaling Pathways

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives cell proliferation and survival in CML through the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. The diagram below illustrates the central role of BCR-ABL and the points of inhibition by tyrosine kinase inhibitors (TKIs).

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis TKI Indazole-based Inhibitors (e.g., IMID) & others TKI->BCR_ABL

BCR-ABL signaling cascade and TKI inhibition point.
p53/MDM2 Signaling Pathway

Some indazole-amine derivatives have been shown to induce apoptosis through the p53/MDM2 pathway.[3] The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53, targeting it for degradation. Inhibition of the MDM2-p53 interaction can lead to p53 stabilization and activation of apoptotic pathways.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation DNA_Damage DNA Damage / Oncogenic Stress ATM_ATR ATM/ATR DNA_Damage->ATM_ATR ATM_ATR->p53 phosphorylates & stabilizes Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->MDM2 inhibits

The p53-MDM2 negative feedback loop and inhibitor action.

Experimental Protocols

In-Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant BCR-ABL)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., IMID, Imatinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution in DMSO.

  • Kinase Reaction:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compound or DMSO control to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

  • K562 human CML cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the inhibitor concentration to calculate the IC50 value.

Conclusion

The indazole-3-amine scaffold represents a highly promising starting point for the development of potent kinase inhibitors. As extrapolated from the highly potent analog AKE-72, a hypothetical this compound derivative (IMID) is predicted to exhibit strong inhibitory activity against BCR-ABL, comparable to or exceeding that of several established second and third-generation inhibitors. The favorable pharmacokinetic properties often associated with the indazole nucleus further enhance its potential as a therapeutic agent.[6] Continued exploration of this chemical space, with a focus on optimizing target selectivity and minimizing off-target effects, is a promising avenue for the development of next-generation cancer therapeutics.

References

Spectroscopic Comparison of 4-Iodo-1-methyl-1H-indazol-3-amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical step in drug discovery and development. The isomeric form of a molecule can significantly influence its pharmacological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative spectroscopic analysis of the two primary isomers of 4-Iodo-1-methyl-1H-indazol-3-amine: the 1-methyl and 2-methyl isomers. Due to the limited availability of direct experimental data for these specific isomers, this guide presents predicted spectroscopic data based on known chemical shift principles and data from structurally related compounds. Detailed experimental protocols for spectroscopic analysis and a hypothetical signaling pathway are also provided to aid in research and development.

Isomeric Forms

The two principal isomers of N-methylated 4-iodo-1H-indazol-3-amine are the 1-methyl-1H-indazol-3-amine and the 2-methyl-2H-indazol-3-amine. The position of the methyl group on either the N1 or N2 nitrogen of the indazole ring leads to distinct electronic environments and, consequently, different spectroscopic signatures. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1]

Spectroscopic Data Comparison

The following tables summarize the predicted and key differentiating spectroscopic features for the 1-methyl and 2-methyl isomers of this compound. These predictions are based on established spectroscopic trends for substituted indazoles and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Proton 1-methyl-1H-indazol-3-amine (Predicted) 2-methyl-2H-indazol-3-amine (Predicted) Key Differentiating Features
N-CH₃ ~3.8 - 4.0 ppm (s, 3H)~4.1 - 4.3 ppm (s, 3H)The N2-methyl protons are typically deshielded and appear further downfield compared to N1-methyl protons.[2]
-NH₂ ~5.0 - 5.5 ppm (br s, 2H)~5.0 - 5.5 ppm (br s, 2H)Broad singlet, exchangeable with D₂O.
H-5 ~7.0 - 7.2 ppm (t, 1H)~7.0 - 7.2 ppm (t, 1H)
H-6 ~6.7 - 6.9 ppm (d, 1H)~6.7 - 6.9 ppm (d, 1H)
H-7 ~7.3 - 7.5 ppm (d, 1H)~7.3 - 7.5 ppm (d, 1H)

Table 2: Predicted ¹³C NMR Spectral Data

Carbon 1-methyl-1H-indazol-3-amine (Predicted) 2-methyl-2H-indazol-3-amine (Predicted) Key Differentiating Features
N-CH₃ ~35 - 40 ppm~45 - 50 ppmThe N2-methyl carbon is typically more deshielded.
C-3 ~150 - 155 ppm~155 - 160 ppmThe carbon bearing the amino group will be significantly downfield.
C-3a ~140 - 145 ppm~135 - 140 ppm
C-4 ~90 - 95 ppm~90 - 95 ppmThe carbon attached to the iodine will be significantly shielded.
C-5 ~120 - 125 ppm~120 - 125 ppm
C-6 ~115 - 120 ppm~115 - 120 ppm
C-7 ~125 - 130 ppm~125 - 130 ppm
C-7a ~130 - 135 ppm~140 - 145 ppm

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic Technique 1-methyl-1H-indazol-3-amine (Predicted) 2-methyl-2H-indazol-3-amine (Predicted) Key Differentiating Features
IR (cm⁻¹) ~3400-3200 (N-H stretch, amine), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1620-1580 (C=C stretch)~3400-3200 (N-H stretch, amine), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1620-1580 (C=C stretch)The overall IR spectra are expected to be very similar, with subtle differences in the fingerprint region that may be difficult to interpret without authentic standards.
Mass Spectrometry (m/z) Molecular Ion (M⁺): 272.99. Fragmentation may involve loss of CH₃, NH₂, and I.Molecular Ion (M⁺): 272.99. Fragmentation patterns are expected to be similar, though relative intensities of fragment ions may differ slightly.High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of substituted indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to the respective protons. For the ¹³C NMR spectrum, assign signals based on their chemical shifts and, if necessary, by using techniques like DEPT to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic and aliphatic), and C=C (aromatic) stretches.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Isomer 1 Isomer 2 IR IR Purification->IR Isomer 1 Isomer 2 MS MS Purification->MS Isomer 1 Isomer 2 Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of chemical isomers.

Hypothetical Signaling Pathway

Indazole derivatives are known to exhibit a wide range of biological activities, including antitumor effects.[4] Some indazole-based compounds function as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a this compound isomer could potentially act as an inhibitor of a protein kinase involved in a cancer cell proliferation pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase Protein Kinase Receptor->Kinase Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes Inhibitor This compound (Isomer) Inhibitor->Kinase Inhibits

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action for an indazole isomer.

References

Assessing the Novelty of 4-Iodo-1-methyl-1H-indazol-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Notably, the 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment for various protein kinases, a critical interaction for potent enzyme inhibition.[2][3] This has led to the development of several successful kinase inhibitor drugs, such as Axitinib and Entrectinib, which feature this privileged core.[4]

This guide provides a comparative analysis of novel derivatives based on the 4-Iodo-1-methyl-1H-indazol-3-amine scaffold. The introduction of an iodine atom at the 4-position offers a vector for further chemical modification via cross-coupling reactions, while the N1-methylation can influence solubility and metabolic stability. The primary objective is to assess the novelty of these derivatives by comparing their synthesis, in vitro kinase inhibition, and anti-proliferative activity against established benchmarks. The data presented herein, supported by detailed experimental protocols, aims to guide researchers in evaluating the potential of this chemical series for further development.

Data Presentation: Comparative Biological Activity

The synthesized derivatives were evaluated for their inhibitory activity against key oncogenic kinases, BCR-ABL (wild-type and T315I mutant) and VEGFR2. The T315I "gatekeeper" mutation in BCR-ABL confers resistance to many first- and second-generation inhibitors.[5][6] Ponatinib, a known pan-BCR-ABL inhibitor, and Axitinib, a potent VEGFR inhibitor, were used as reference compounds.

Table 1: In Vitro Kinase Inhibition Profile

Compound IDDerivative Structure (R-group at 3-amino position)BCR-ABL (WT) IC₅₀ (nM)BCR-ABL (T315I) IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
SC-01 -H (Parent Scaffold)850>10,000250
SC-02 -C(O)c1ccccc1 (Benzoyl)45800120
SC-03 -C(O)c1cnccn1 (Isonicotinoyl)2535085
SC-04 -SO₂c1ccc(C)cc1 (Tosyl)1502,50095
Ponatinib Reference Compound0.5111.5
Axitinib Reference Compound>5,000>10,0000.2

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDK-562 (CML, BCR-ABL⁺) GI₅₀ (µM)Ba/F3 (BCR-ABL T315I) GI₅₀ (µM)HUVEC (VEGFR2 dependent) GI₅₀ (µM)
SC-01 25.5>5015.2
SC-02 5.122.88.9
SC-03 2.310.55.4
SC-04 18.945.16.8
Ponatinib 0.020.250.1
Axitinib >50>500.01

Experimental Protocols

General Synthesis of this compound Derivatives (SC-02 to SC-04)

The synthesis begins with the cyclization of 2-fluoro-6-iodobenzonitrile with hydrazine to form 4-iodo-1H-indazol-3-amine.[5] This intermediate is then N-methylated and subsequently acylated or sulfonylated to yield the final derivatives.

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol (10 mL/g), hydrazine hydrate (80%, 5.0 eq) is added. The mixture is heated to reflux (approx. 110 °C) for 2 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the product.

Step 2: Synthesis of this compound (Parent Scaffold, SC-01) 4-Iodo-1H-indazol-3-amine (1.0 eq) is dissolved in anhydrous DMF (15 mL/g). Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of iodomethane (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: General Procedure for Acylation/Sulfonylation (SC-02 to SC-04) To a solution of this compound (SC-01, 1.0 eq) in anhydrous dichloromethane (20 mL/g) and pyridine (2.0 eq) at 0 °C, the corresponding acyl chloride or sulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The final derivatives are purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The kinase inhibitory activity is determined using a competitive displacement assay.

  • Reagents: Kinase (e.g., VEGFR2, BCR-ABL), Alexa Fluor™ 647-labeled tracer, Europium-labeled anti-tag antibody, test compounds (in DMSO), and assay buffer.

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • In a 384-well plate, 4 µL of the diluted compound is mixed with 4 µL of the Kinase/Antibody mixture.

    • The plate is incubated at room temperature for 60 minutes.

    • 4 µL of the Tracer solution is added to each well.

    • The plate is incubated for another 60 minutes at room temperature.

    • The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Emission is measured at 665 nm and 615 nm.

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

    • IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model.

Cellular Anti-proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present.

  • Cell Lines: K-562, Ba/F3-BCR-ABL-T315I, HUVEC.

  • Procedure:

    • Cells are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

    • Compounds are serially diluted and added to the wells. A DMSO-only control is included.

    • Plates are incubated for 72 hours at 37 °C in a 5% CO₂ incubator.

    • After incubation, the plates are equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® Reagent is added to each well.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is recorded using a plate-reading luminometer.

    • GI₅₀ (concentration for 50% growth inhibition) values are calculated by normalizing the data to the DMSO control and fitting to a dose-response curve.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation cluster_2 Step 3: Derivatization A 2-fluoro-6-iodobenzonitrile B 4-Iodo-1H-indazol-3-amine A->B Hydrazine Hydrate, n-BuOH, 110°C C This compound (SC-01) B->C NaH, Iodomethane, DMF E Final Derivatives (SC-02 to SC-04) C->E D Acyl / Sulfonyl Chloride (R-COCl / R-SO2Cl) D->E

Caption: Synthetic route to this compound derivatives.

Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR2) ATP ATP Substrate Substrate Protein ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Indazole Derivative (e.g., SC-03) Inhibitor->ATP Competes for binding site G cluster_0 Evidence cluster_1 Comparison cluster_2 Conclusion A Novel Scaffold (4-Iodo-1-methyl) E Benchmark vs. Known Drugs (Ponatinib, Axitinib) A->E B Potent Kinase Inhibition (Table 1 Data) B->E C Activity Against Resistant Mutants (T315I) C->E D Cellular Efficacy (Table 2 Data) D->E F Assessment of Novelty E->F

References

A Comparative Guide to the In Vitro Performance of 3-Amino-1H-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] This guide provides a comparative analysis of the in vitro efficacy of 3-amino-1H-indazole derivatives, with a focus on their role as inhibitors of key kinases implicated in cancer. We will present supporting experimental data for representative compounds, detail the methodologies for crucial in vitro assays, and visualize relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The in vitro potency of indazole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines. The following tables summarize the inhibitory activities of selected 3-amino-1H-indazole compounds, providing a benchmark for their performance against various targets.

Table 1: In Vitro Kinase Inhibitory Activity of 3-Amino-1H-Indazole Derivatives

Compound IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference CompoundIC50 of Reference
AKE-72 BCR-ABL (Wild-Type)< 0.5 nMImatinibNot specified in source
BCR-ABL (T315I mutant)9 nMImatinib>10 µM (Resistant)
Compound I BCR-ABL (Wild-Type)4.6 nMNot specified in sourceNot specified in source
BCR-ABL (T315I mutant)227 nMNot specified in sourceNot specified in source

Data for AKE-72 and Compound I sourced from a study on potent Pan-BCR-ABL inhibitors.[2][3]

Table 2: Anti-proliferative Activity of AKE-72

Cell LineDescriptionGI50TGI
K-562 Chronic Myeloid Leukemia< 10 nM154 nM

GI50: 50% growth inhibition; TGI: Total growth inhibition. Data for AKE-72 sourced from a study on potent Pan-BCR-ABL inhibitors.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro assays used to characterize indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.[4][5][6][7][8]

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of a target kinase's activity in a cell-free system.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide or protein substrate

  • [γ-³²P]-ATP

  • Non-radioactive ATP

  • Indazole test compound

  • Kinase reaction buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM EGTA, 10 mM DTT)[4]

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Methodology:

  • Reaction Setup: Prepare a reaction mixture on ice containing the kinase, substrate, and kinase reaction buffer.[7]

  • Compound Addition: Add the indazole inhibitor at various concentrations to the reaction mixture. A DMSO control (vehicle) is used for 100% kinase activity.

  • Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP.[6]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[6]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.[7]

  • Separation: Separate the reaction products by SDS-PAGE.[7]

  • Detection: Detect the radiolabeled, phosphorylated substrate using a phosphorimager or by exposing the gel to autoradiography film.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[9][10][11]

Objective: To determine the cytotoxic or cytostatic effect of an indazole compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., K-562)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Indazole test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving the BCR-ABL fusion protein, a key target in chronic myeloid leukemia, and its inhibition by 3-amino-1H-indazole derivatives like AKE-72.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Inhibitor 3-Amino-1H-Indazole Derivative (e.g., AKE-72) Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the in vitro evaluation of a 3-amino-1H-indazole derivative as a kinase inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine Derivatives kinase_assay In Vitro Kinase Assay (e.g., Radiometric) synthesis->kinase_assay cell_culture Cancer Cell Line Culture (e.g., K-562) synthesis->cell_culture ic50 IC50 Determination kinase_assay->ic50 data_analysis Data Analysis & SAR ic50->data_analysis mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay gi50 GI50 Determination mtt_assay->gi50 gi50->data_analysis

Caption: In vitro evaluation workflow for indazole-based kinase inhibitors.

References

The Pivotal Role of the Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-1-methyl-1H-indazol-3-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the indazole core has emerged as a privileged scaffold, particularly in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the 4-Iodo-1-methyl-1H-indazol-3-amine framework. By examining the impact of substitutions at various positions on the indazole ring, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation kinase inhibitors. While direct comparative data for a comprehensive set of this compound analogs is limited in publicly available literature, this guide synthesizes findings from closely related indazole series to elucidate key SAR trends.

Unlocking Potency: The Structure-Activity Relationship

The biological activity of indazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, drawing on data from analogous indazole series to infer the potential impact on the this compound scaffold.

The Significance of the 3-Amino Group

The 3-amino group is a crucial feature for the kinase inhibitory activity of this compound class. It often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition. Modifications to this group are generally detrimental to activity.

Exploring the 4-Position: The Role of the Iodo Group

The 4-position of the indazole ring offers a vector for modification to enhance potency and selectivity. The presence of a halogen, such as iodine, at this position can influence the compound's electronic properties and provide a handle for further synthetic elaboration. In many kinase inhibitor scaffolds, halogen substituents at this position can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site, thereby increasing binding affinity.

Impact of N1-Methylation

The methylation at the N1 position of the indazole ring is a common strategy to block potential metabolic N-dealkylation and to modulate the compound's physicochemical properties, such as solubility and cell permeability. N1-substitution can also influence the orientation of the indazole core within the kinase active site, potentially leading to improved interactions.

Comparative Biological Activity of Indazole Analogs

To provide a quantitative perspective on the SAR of indazole derivatives, the following tables summarize the in vitro anticancer and kinase inhibitory activities of various analogs. While not direct analogs of this compound, these data from related series provide valuable insights into the effects of substitutions at different positions.

Table 1: Anticancer Activity of 3-Amino-1H-indazole Derivatives

Compound IDR1 (at C5)R2 (at C3-amine)Cell LineIC50 (µM)Reference
6o PhenylPiperazinyl-acetylK5625.15[1][2]
6o PhenylPiperazinyl-acetylA549>40[1][2]
6o PhenylPiperazinyl-acetylPC-328.4[1][2]
6o PhenylPiperazinyl-acetylHep-G219.3[1][2]
5k PhenylThiophenyl-acetylHep-G23.32[1]
2f StyrylAmine4T10.23–1.15[3]

Table 2: Kinase Inhibitory Activity of Indazole Analogs

Compound IDTarget KinaseIC50 (nM)Reference
AKE-72 BCR-ABL (Wild Type)< 0.5[4]
AKE-72 BCR-ABL (T315I mutant)9[4]
28a c-Met1.8[5]
C05 PLK4< 0.1[6]

Signaling Pathways Targeted by Indazole Analogs

Indazole-based inhibitors have been shown to modulate several critical signaling pathways implicated in cancer progression. Two prominent examples are the p53/MDM2 and the PLK4 pathways.

p53_MDM2_pathway p53/MDM2 Signaling Pathway DNA_Damage DNA Damage (Cellular Stress) p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 inhibits & promotes degradation p53_degradation p53 Degradation Indazole_Inhibitor Indazole Analog (e.g., Compound 6o) Indazole_Inhibitor->MDM2 inhibits

Caption: The p53/MDM2 signaling pathway and the inhibitory action of certain indazole analogs.

PLK4_pathway PLK4 Signaling Pathway in Centrosome Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication initiates Indazole_Inhibitor Indazole Analog (e.g., CFI-400945) Indazole_Inhibitor->PLK4 inhibits Aneuploidy Aneuploidy & Tumor Progression Centriole_Duplication->Aneuploidy dysregulation leads to

Caption: The role of PLK4 in centriole duplication and its inhibition by indazole-based compounds.

Experimental Protocols

The evaluation of the biological activity of this compound analogs relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

General Synthetic Procedure for 4-Substituted-1-methyl-1H-indazol-3-amines

A common synthetic route to 3-amino-1H-indazoles involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[1][2] Subsequent N-methylation and functionalization at the 4-position via halogenation or other coupling reactions can provide a library of analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7][8][9][10]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., PLK4, c-Met)

  • Substrate (specific to the kinase)

  • Test compounds (this compound analogs)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

experimental_workflow Experimental Workflow for Compound Evaluation Synthesis Synthesis of Indazole Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (ADP-Glo) Purification->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (MTT) Purification->Cell_Viability_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cellular IC50 Cell_Viability_Assay->IC50_Cell SAR_Analysis Structure-Activity Relationship Analysis IC50_Kinase->SAR_Analysis IC50_Cell->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for the synthesis and evaluation of novel kinase inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][11][12][13]

Materials:

  • Cancer cell lines (e.g., K562, A549)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships gleaned from analogous series highlight the critical role of the 3-amino group for hinge binding and the potential for enhancing potency and selectivity through modifications at the 4-position and N1-alkylation. The experimental protocols provided herein offer a robust framework for the systematic evaluation of new analogs. Future work should focus on the synthesis and detailed biological characterization of a focused library of this compound derivatives to further refine the SAR and identify lead compounds with superior therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 4-Iodo-1-methyl-1H-indazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Iodo-1-methyl-1H-indazol-3-amine must be treated as hazardous waste and disposed of through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department. [1][2] On-site treatment or disposal down the drain is not a suitable option for this halogenated organic compound.[3] Adherence to the following procedural steps is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for structurally similar compounds, this compound is anticipated to be hazardous. Analogous chemicals are known to cause severe skin burns, serious eye damage, and may cause respiratory irritation if inhaled.[1][2] Therefore, handling this compound for disposal requires stringent adherence to safety protocols.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. For enhanced safety, a face shield should be worn over the goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and replace them immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat, full-length pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.

Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.[3]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Obtain a dedicated hazardous waste container, clearly labeled "Halogenated Organic Solid Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[3]

  • Collect Solid Waste: All disposable items that have come into direct contact with this compound, including contaminated gloves, weigh boats, and paper towels, must be placed into this designated container.[4]

  • Collect Unused Compound: Any residual or unused solid this compound should be collected and placed in the same "Halogenated Organic Solid Waste" container.

  • Avoid Mixing Waste Streams: It is imperative not to mix this halogenated waste with other waste categories, particularly:[3]

    • Non-halogenated organic waste

    • Acids or bases

    • Oxidizing agents

    • Aqueous waste

Storage and Labeling of Hazardous Waste

Proper storage and clear labeling are essential for safety and regulatory compliance during the accumulation of hazardous waste.

Procedure for Storage and Labeling:

  • Secure Storage: Keep the hazardous waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources. The storage location should be a designated satellite accumulation area for hazardous waste.

  • Complete a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., Corrosive, Toxic)

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Final Disposal

The final step is the transfer of the hazardous waste to the appropriate authorities for disposal.

Disposal Workflow:

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms or documentation as mandated by your institution.

  • Scheduled Pickup: Ensure the waste is ready and accessible for the scheduled pickup by trained hazardous waste personnel.

Below is a diagram illustrating the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Steps A 1. Don Required PPE (Goggles, Gloves, Lab Coat) B 2. Designate & Label Waste Container 'Halogenated Organic Solids' A->B C 3. Collect Contaminated Solids (Gloves, Weigh Boats, etc.) B->C D 4. Collect Unused Chemical C->D E 5. Securely Seal Container D->E F 6. Store in Designated Area E->F G 7. Contact EHS for Pickup F->G H 8. Complete Disposal Paperwork G->H

Disposal Workflow for this compound Waste.

References

Essential Safety and Operational Guide for Handling 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Iodo-1-methyl-1H-indazol-3-amine. The procedures outlined are based on established safety protocols for similar chemical compounds and are designed to ensure safe handling and disposal in a laboratory setting.

Disclaimer: This guide is for informational purposes only and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound once available, as well as your institution's safety protocols. A comprehensive risk assessment should be conducted before beginning any work.

Immediate Safety and Handling Precautions

Given its structure as a halogenated organic compound, this compound should be handled with care. Based on data from similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Key safety measures include:

  • Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.[4][5][6]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[4][5] Wash hands thoroughly after handling.[4]

  • Spill Response: In case of a spill, evacuate the area and prevent dust from spreading. Use an inert absorbent material for cleanup and place it in a sealed, labeled container for hazardous waste disposal.[3][7]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary line of defense when handling this compound. A risk assessment is crucial for determining the specific PPE required for a task.[8] Below is a summary of recommended PPE.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 or equivalent standards.[1]Protects eyes from splashes and airborne particles.[9][10]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[9][11]Provides a secondary layer of protection for the face.[9]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[8][11]Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory CoatFlame-resistant with a full front closure.[1][9]Protects skin and personal clothing from contamination.[10]
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.[1][8]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator.[1]Required when handling the solid compound outside of a certified chemical fume hood or if dust is generated.[9]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all glassware, reagents, and equipment within the fume hood to minimize traffic.

  • Handling the Compound:

    • When weighing the solid, use a disposable weigh boat and handle it with care to prevent generating dust.

    • If transferring the solid, use a spatula and decontaminate it after use.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Transfer Solid handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate handle3->post1 post2 Dispose of Waste post1->post2

Workflow for handling this compound.

Disposal Plan

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[12]

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] This container should be specifically for halogenated organic waste.[7][12][13]

  • Do Not Mix: Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs.[3][13] Also, do not mix with acids, bases, or oxidizing agents.[2]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is not appropriate for this compound.[2]

cluster_collection Waste Collection (in Fume Hood) cluster_container Waste Container cluster_disposal Final Disposal collect1 Contaminated Solids (gloves, paper towels) container1 Designated Halogenated Waste Container collect1->container1 collect2 Unused Solutions collect2->container1 dispose1 Label Container container1->dispose1 dispose2 Store in Satellite Accumulation Area dispose1->dispose2 dispose3 Contact EHS for Pickup dispose2->dispose3

Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.